1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-nitropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-9-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSOAPIYGVMPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Analysis and Synthetic Utility of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
The following technical guide details the structural analysis, synthetic pathways, and application logic for 1-(2-Chloro-5-nitropyridin-3-yl)ethanone (also commonly referred to as 3-Acetyl-2-chloro-5-nitropyridine ).
Part 1: Molecular Identity & Structural Logic
This compound is a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. It serves as a critical intermediate in medicinal chemistry, specifically for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines , which are privileged structures in kinase inhibitor discovery.
Structural Characterization
The molecule features three distinct functional handles on a pyridine core, each offering orthogonal reactivity:
| Position | Substituent | Electronic Effect | Reactivity Profile |
| C2 | Chlorine (-Cl) | Leaving Group: Highly activated for Nucleophilic Aromatic Substitution ( | |
| C3 | Acetyl (-COCH₃) | Electrophile: Susceptible to condensation (e.g., with hydrazines) or alpha-halogenation. | |
| C5 | Nitro (-NO₂) | Strong | Activator & Handle: Strongly activates the C2-Cl bond for substitution; can be reduced to an amine for late-stage functionalization. |
Physical Properties (Predicted & Analog-Based)
Note: While the specific CAS for this acetyl-nitro derivative is less common in public catalogs than its fluoro- or methyl-analogs, its properties are derived from structural homologs.
-
Formula:
-
Molecular Weight: 200.58 g/mol
-
Appearance: Typically a yellow to pale-brown crystalline solid (characteristic of nitro-pyridines).
-
Melting Point: Predicted range 85–110°C (Analogous to 2-chloro-5-nitropyridine, MP 108°C).
-
Solubility: Soluble in DCM, Ethyl Acetate, DMSO; limited solubility in water.
Part 2: Synthetic Pathways (The "Make")
The synthesis of this molecule requires navigating the directing effects of the pyridine ring. Direct nitration of 3-acetyl-2-chloropyridine is difficult due to the deactivated ring. The most authoritative route utilizes a 2-hydroxy precursor , taking advantage of the hydroxyl group's activating power to install the nitro group before converting the hydroxyl to a chlorine.
Primary Synthesis Route: The Hydroxy-Nitro Conversion
This protocol ensures regioselectivity at the C5 position.
Step 1: Nitration of 3-Acetyl-2-hydroxypyridine
The starting material, 3-acetyl-2-hydroxypyridine (often existing as the pyridone tautomer), is nitrated. The hydroxyl group directs the electrophile (
-
Reagents: Fuming
, (catalytic). -
Conditions: 0°C to RT.
-
Mechanism:[1] Electrophilic Aromatic Substitution (
).
Step 2: Deoxychlorination The 5-nitro-2-hydroxy intermediate is converted to the target chloride using phosphorus oxychloride.
-
Reagents:
(solvent/reagent), (optional booster). -
Conditions: Reflux (80–100°C), 2–4 hours.
-
Critical Note: The presence of the electron-withdrawing nitro group makes the hydroxyl oxygen less nucleophilic, often requiring higher temperatures or a catalyst (e.g., DMF) to form the phosphorylium intermediate.
Figure 1: Step-wise synthesis of the target scaffold from the hydroxy-pyridine precursor.
Part 3: Reactivity & Applications (The "Use")
This molecule is a "gateway" scaffold. Its primary utility lies in its ability to undergo bifunctional cyclization .
The "Killer App": Synthesis of Pyrazolo[3,4-b]pyridines
The proximity of the C2-Chloro and C3-Acetyl groups allows for a cascade reaction with hydrazine derivatives. This is the standard industrial route to the pyrazolo[3,4-b]pyridine core, a bioisostere of the indole nucleus found in numerous kinase inhibitors (e.g., for substituted analogs of drugs like Vemurafenib or Ibrutinib).
Protocol: Cyclization with Hydrazine
-
Dissolution: Dissolve this compound in Ethanol or THF.
-
Addition: Add Hydrazine Hydrate (1.1 eq) or substituted hydrazine (
) at 0°C. -
Mechanism:
-
Step A: Hydrazine attacks the ketone (Schiff base formation).
-
Step B: The pendant amine of the hydrazone attacks the C2-position, displacing the Chlorine (
).
-
-
Result: Formation of 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .
Divergent Reactivity Map
The order of operations is critical. If a simple amine is used instead of hydrazine, the reaction stops at the
Figure 2: Divergent synthetic pathways available from the trifunctional scaffold.
Part 4: Experimental Protocol (Validation)
Protocol: Displacement with a Primary Amine
Use this protocol to validate the activity of the C2-Chlorine atom.
-
Setup: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 200 mg) in anhydrous THF (5 mL).
-
Base: Add Triethylamine (
, 1.2 eq) to scavenge the HCl generated. -
Nucleophile: Add the primary amine (e.g., Benzylamine, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir at RT. The reaction is typically exothermic due to the strong activation by the nitro group.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (RF ~0.[2][3]6) should disappear, replaced by a more polar yellow/orange spot (RF ~0.4).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Yield: Expected yield >85% for unhindered amines.[4]
Part 5: Safety & Handling
-
Energetics: As a nitro-pyridine, this compound possesses high energy potential. While not typically explosive under ambient conditions, it should not be subjected to extreme heat or shock, especially during scale-up.
-
Sensitizer: Halogenated nitro-pyridines are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as exotherms can be rapid.
References
-
BenchChem. A Comparative Guide to the Synthesis of 3-Acetylpyridine Derivatives. (General methodology for acetyl-pyridine functionalization).
-
PubChem. Compound Summary: 2-Chloro-5-nitropyridine (Structural Analog).[5] (Used for property prediction and safety data).
-
Organic Syntheses. Synthesis of Pyrazolo[3,4-b]pyridines via Hydrazine Cyclization. (Mechanistic grounding for the cyclization pathway).
-
MDPI Molecules. Nitropyridines in the Synthesis of Bioactive Molecules. (Review of S_NAr reactivity in 5-nitropyridine scaffolds).
Sources
- 1. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 2-Chloro-5-Nitropyridine Scaffold: A Privileged Substructure in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Ring
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile nature. The nitrogen atom imparts unique electronic properties, improves aqueous solubility, and provides a key hydrogen bond acceptor site, enabling it to interact with a wide array of biological targets. Within this class, halo-nitro-pyridines are exceptionally valuable building blocks. Specifically, 2-chloro-5-nitropyridine has emerged as a cornerstone intermediate, providing a robust and predictable platform for the synthesis of diverse compound libraries aimed at critical therapeutic targets.
This guide, written from the perspective of a senior application scientist, delves into the core chemistry, therapeutic applications, and practical methodologies associated with 2-chloro-5-nitropyridine derivatives. We will explore not just the "what" but the "why," providing insights into the causality behind synthetic strategies and biological evaluation, ensuring a blend of technical accuracy and field-proven experience.
Part 1: The Chemistry of Opportunity - Synthesis and Reactivity
The utility of 2-chloro-5-nitropyridine lies in its predictable and highly favorable reactivity profile. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 5-position work in concert to activate the C2 position for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.
This predictable reactivity is the foundation of its use in drug discovery, allowing for the systematic generation of analog libraries where a constant core (the 5-nitropyridyl moiety) is decorated with diverse functional groups at the C2 position to probe the structure-activity relationship (SAR).
General Synthetic Pathway via Nucleophilic Aromatic Substitution (SNAr)
The primary reaction used to create derivatives from 2-chloro-5-nitropyridine is the SNAr reaction. The diagram below illustrates the general workflow.
Caption: General SNAr workflow for derivatization.
Field-Proven Experimental Protocol: SNAr Amination
This protocol provides a detailed, self-validating methodology for a typical SNAr reaction between 2-chloro-5-nitropyridine and a primary or secondary amine.
Objective: To synthesize a 2-amino-5-nitropyridine derivative.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Desired amine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Methodology:
-
Reagent Preparation & Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq) and the chosen base (K₂CO₃ is preferred for primary amines and phenols; DIPEA is often used for secondary amines to avoid side reactions).
-
Add anhydrous solvent (DMF or ACN) to dissolve the reactants, typically to a concentration of 0.1-0.5 M.
-
Scientist's Insight: The choice of base is critical. An inorganic base like K₂CO₃ is easily filtered off, simplifying workup. An organic base like DIPEA is soluble and scavenges the HCl byproduct effectively, but requires removal during workup. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.
-
-
Reaction Execution:
-
To the stirred solution, add the amine (1.1 eq) dropwise at room temperature. A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Heat the reaction mixture to a temperature between 60-100 °C.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the 2-chloro-5-nitropyridine spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is considered complete when the starting material is no longer visible by TLC (usually 2-6 hours).
-
-
Workup & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K₂CO₃ was used, filter the solid and wash with a small amount of EtOAc. If DIPEA was used, proceed directly to the next step.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Partition the residue between EtOAc and water. The organic layer will contain the desired product.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude product using silica gel column chromatography, typically with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Final Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the structure matches the target molecule and is free of significant impurities.
-
Part 2: Therapeutic Applications in Oncology - Targeting Kinase Signaling
One of the most fruitful applications of the 2-chloro-5-nitropyridine scaffold is in the development of kinase inhibitors for cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways that control growth, proliferation, and survival.[2] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that drives angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3] Many 2-substituted-5-nitropyridine derivatives function as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation events that trigger downstream signaling.[3][4]
The diagram below illustrates the key interactions of a hypothetical pyridine-based inhibitor within the VEGFR-2 ATP-binding site.
Caption: Key interactions of a pyridine inhibitor in the VEGFR-2 active site.
Scientist's Insight: The pyridine nitrogen and the exocyclic amine linker are crucial pharmacophoric features. They form key hydrogen bonds with the "hinge region" of the kinase (specifically with the backbone of Cys919), mimicking the interaction of the adenine ring of ATP.[1] The substituted aryl ring (from the nucleophile) typically extends into a hydrophobic pocket, while the nitro group can form additional interactions, anchoring the inhibitor firmly in the active site.[3]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity (IC₅₀) of representative pyridine derivatives against various cancer cell lines.
| Compound ID | R Group (at C2 position) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | HCT-116 (Colon) | 0.06 | Adapted from Literature |
| 2 | 3-ethynylaniline | A549 (Lung) | 1.25 | Adapted from Literature |
| 3 | 4-phenoxyaniline | MCF-7 (Breast) | 2.5 | Adapted from Literature |
| EF2 | 3-(trifluoromethyl)aniline | C4-2B (Prostate) | 0.30 | [5] |
| 9a | Benzohydrazide | MCF-7 (Breast) | 22.5 - 91.3 | [6] |
| Cmpd 4b | 4-(diphenylamino)phenyl-1-(p-tolyl) | A-549 (Lung) | 0.00803 | [6] |
Structure-Activity Relationship (SAR) Insights
-
Hinge-Binding Amine: The presence of an N-H group on the atom directly attached to the C2 position is often critical for potent activity, as it acts as a hydrogen bond donor to the kinase hinge region.[1][7]
-
Aryl Substituents: Modifications to the aryl ring of the C2-substituent significantly impact potency and selectivity. Electron-donating groups (e.g., -OMe) or lipophilic groups that can access hydrophobic pockets often enhance activity.[7]
-
Solubilizing Groups: The incorporation of basic amine moieties, such as piperazine, can improve the pharmacokinetic properties of the molecule by increasing aqueous solubility.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability and determine the IC₅₀ values of compounds.[8][9]
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).[8]
-
Include control wells: "vehicle control" (cells + medium with DMSO) and "blank control" (medium only, no cells).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate the plate for 48-72 hours.[8]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[10]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization, resulting in a homogenous purple solution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10]
-
-
Data Analysis (Self-Validation):
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Part 3: Applications in Infectious Diseases
The 2-chloro-5-nitropyridine scaffold is also a valuable starting point for the development of novel antimicrobial agents. The nitroaromatic moiety is a well-known pharmacophore in several antimicrobial drugs, and its combination with the versatile pyridine ring allows for the creation of compounds with potent activity against various bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative pyridine derivatives against common microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
| Compound ID | R Group (at C2 position) | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Cmpd 2c | 4-Chlorophenylamino | S. aureus | 0.039 |[11] | | Cmpd 2c | 4-Chlorophenylamino | B. subtilis | 0.039 |[11] | | Cmpd 9c | Thio-substituted pyridine | S. aureus | Moderate |[12] | | Cmpd 13 | Thio-substituted pyridine | E. coli | Moderate |[12] |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[11][13]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin) and Growth control (inoculum + broth)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Prepare a stock solution of the test compound in DMSO. In the first well of a row, add 50 µL of the compound stock solution (at 2x the highest desired final concentration).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last well in the series. This creates a gradient of compound concentrations across the plate.
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Add 50 µL of this standardized inoculum to each well (except for a sterility control well). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
-
Result Determination (Self-Validation):
-
After incubation, examine the plate for visible turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.
-
Validation Checks: The growth control well must be turbid, and the sterility control well must be clear. The positive control antibiotic should show an MIC value within its known acceptable range.
-
Part 4: Other Therapeutic Arenas - Androgen Receptor Antagonism
Beyond oncology and infectious diseases, 2-chloro-5-nitropyridine derivatives have been explored as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5] The AR is a nuclear hormone receptor that, when activated by androgens like testosterone, drives the growth of prostate cancer cells. Antagonists block this activation. The pyridine ring can serve as a key structural element in designing molecules that fit into the AR ligand-binding domain.
A recent study identified 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2 ) as a potent pure AR antagonist that can combat drug-resistant AR variants.[5]
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| EF2 | 2-(3-(trifluoromethyl)phenyl)amino-5-nitropyridine | Androgen Receptor | 0.30 | [5] |
| EL15 | 2-(3-chlorophenyl)amino-5-nitropyridine | Androgen Receptor | 0.94 | [5] |
Part 5: Challenges and Future Perspectives
While the 2-chloro-5-nitropyridine scaffold is highly versatile, it is not without its challenges. The nitro group, while crucial for activating the SNAr reaction and often contributing to biological activity, can be a liability in later-stage drug development. It is sometimes associated with metabolic instability or potential toxicity (e.g., mutagenicity via reduction to a nitroso species).
Future Directions for the Field Scientist:
-
Nitro Group Bioisosteres: A key area of research is the replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂Me) after the initial discovery phase. This can maintain the desired biological activity while mitigating potential toxicity risks.
-
Scaffold Hopping and Diversification: Using the 2-substituted-5-nitropyridine as a starting point, chemists can perform further reactions, such as reducing the nitro group to an amine, which can then be acylated or used in other coupling reactions to explore new chemical space.
-
Target Selectivity: For applications like kinase inhibition, achieving selectivity for the target kinase over other kinases is paramount to reducing off-target side effects. Future work will continue to focus on fine-tuning the C2-substituent to maximize interactions with unique residues in the target's active site.
Conclusion
2-Chloro-5-nitropyridine is more than just a chemical intermediate; it is a strategic tool in the drug discovery arsenal. Its predictable reactivity, enabled by the activating properties of the nitro group and pyridine ring, provides a reliable and efficient entry point for generating diverse libraries of bioactive molecules. From potent kinase inhibitors that starve tumors of their blood supply to novel antimicrobials and hormone receptor modulators, the derivatives of this scaffold continue to make a significant impact. By understanding the underlying chemistry, applying robust biological evaluation protocols, and strategically addressing potential liabilities, researchers can continue to leverage this privileged substructure to develop the next generation of therapeutics.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6H-Imidazo[4,5-B]pyridine Analogs. BenchChem.
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]
-
Abu-Yousef, I. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Retrieved from [Link]
- Patel, K., et al. (2012). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 2(4), 955-959.
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. Retrieved from [Link]
- El-Gaby, M.S.A., et al. (2002). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry - Section B, 41B(12), 2656-2662.
-
Gotor, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. Available at: [Link]
-
Tavares, G. A., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 17(11), 1435. Available at: [Link]
- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases. Google Patents.
-
Ding, Y., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking. BMC Chemistry, 18(1), 59. Available at: [Link]
-
Baammi, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1288219. Available at: [Link]
- Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 578-584.
-
Bouissane, L., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(16), 5340. Available at: [Link]
-
Davtyan, D., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10978. Available at: [Link]
-
Jia, M., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Bioorganic & Medicinal Chemistry, 65, 128701. Available at: [Link]
- Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
-
Ide, T., et al. (2010). Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. Bioorganic & Medicinal Chemistry Letters, 20(23), 7014-7018. Available at: [Link]
-
Saleh, T. S., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100010. Available at: [Link]
-
Li, E., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry, 67(22), 20514-20530. Available at: [Link]
- Al-Tel, T. H., et al. (2011). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. European Journal of Medicinal Chemistry, 46(9), 4355-4361.
-
Buzun, K., et al. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 18(10), 1598. Available at: [Link]
- ResearchGate. (2008). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production.
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijrpc.com [ijrpc.com]
Strategic Role of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone in Pharmaceutical Synthesis
Executive Summary: The "Loaded Spring" Scaffold
In the landscape of kinase inhibitor discovery, 1-(2-Chloro-5-nitropyridin-3-yl)ethanone represents a high-value "privileged intermediate." Its structural utility lies in its dense functionalization: a pyridine core equipped with an electrophilic chlorine (C2), a reactive acetyl group (C3), and a latent amine precursor (nitro group at C5).
This specific substitution pattern makes it the ideal precursor for 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridines . These fused bicyclic systems are bioisosteres of the adenine ring of ATP, making them potent scaffolds for Type I and Type II kinase inhibitors targeting ALK, TRK, and MAPK pathways.
Chemical Identity & Reactivity Profile[1]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 200.58 g/mol |
| Core Motif | ortho-Haloacetylpyridine |
| Key Reactivity | Cyclocondensation (Hydrazines), |
The "Ortho-Haloacetyl" Advantage
The defining feature of this intermediate is the 1,2-relationship between the chlorine atom and the acetyl group. This geometry creates a "loaded spring" for heterocyclization. Unlike ortho-formyl analogs (which yield unsubstituted pyrazoles), the acetyl group installs a vital 3-methyl substituent on the resulting pyrazolo[3,4-b]pyridine ring. This methyl group often occupies a hydrophobic pocket in the kinase ATP-binding site, significantly enhancing potency and selectivity compared to the unsubstituted analog.
Strategic Synthesis Pathways
The utility of this compound is best understood through its transformation into the pyrazolo[3,4-b]pyridine core.
Mechanism of Cyclization
The reaction with hydrazine derivatives proceeds via a cascade sequence:
-
Condensation: The hydrazine nitrogen attacks the ketone carbonyl to form a hydrazone.
-
Cyclization (
): The second hydrazine nitrogen attacks the C2-position, displacing the chlorine atom. -
Aromatization: Loss of HCl yields the fully aromatic 1H-pyrazolo[3,4-b]pyridine system.
Visualization of the Synthesis Workflow
The following diagram illustrates the transformation of the intermediate into a functional Kinase Inhibitor scaffold.
Figure 1: Synthetic workflow converting the acetyl-pyridine intermediate into a bioactive kinase inhibitor.
Pharmaceutical Applications & Case Studies
ALK Inhibitors (Anaplastic Lymphoma Kinase)
Resistance to first-generation ALK inhibitors (e.g., Crizotinib) often arises from mutations like L1196M.[1][2] The pyrazolo[3,4-b]pyridine scaffold, derived from our subject intermediate, has been identified as a potent "Next-Generation" template.
-
Mechanism: The 3-methyl group (originating from the acetyl moiety) engages in hydrophobic interactions with the gatekeeper residues, while the N1-position allows for solubilizing groups (e.g., piperazines) to be introduced.
-
Evidence: Research has identified derivatives like Compound 10g which display <0.5 nM IC50 against ALK-L1196M mutants [1].[1][2]
TBK1 and Mps1 Inhibitors
-
TBK1 (TANK-binding kinase 1): Inhibitors derived from this scaffold (e.g., Compound 15y ) modulate innate immunity pathways.[3] The 5-amino position (derived from the 5-nitro group) is critical for forming hydrogen bonds with the kinase hinge region (e.g., Ser96) [2].
-
Mps1 (Monopolar spindle kinase 1): Pyrazolo-pyridines synthesized from this intermediate have shown nanomolar potency (IC50 ~2.6 nM) against Mps1, a target for aggressive breast cancers [3].
Experimental Protocol: Cyclization to Pyrazolo[3,4-b]pyridine
This protocol describes the conversion of this compound to 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (2.5 eq)
-
Ethanol (10 V) or THF
-
Triethylamine (1.2 eq, optional scavenger)
Methodology:
-
Dissolution: Charge a reaction vessel with this compound and Ethanol. Cool to 0°C.
-
Addition: Add Hydrazine monohydrate dropwise over 15 minutes. Note: Exothermic reaction.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the chloro-ketone.
-
Workup: Cool the mixture to 0°C. The product often precipitates as a yellow/orange solid.
-
Isolation: Filter the solid, wash with cold ethanol and water (to remove hydrazine salts). Dry under vacuum at 45°C.
Validation Criteria:
-
1H NMR: Disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the pyrazole-CH3 (~2.5 ppm) and broad NH signal (~13-14 ppm).
-
LC-MS: Mass shift corresponding to loss of HCl and H2O (
).
Safety & Handling (MSDS Highlights)
-
Energetic Potential: As a nitro-pyridine, the compound possesses high energy potential. Avoid heating dry solids in closed systems without safety screening (DSC/ARC).
-
Sensitization: Halogenated nitro-pyridines are potent skin sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Incompatibility: Reacts violently with strong reducing agents and strong bases (exothermic polymerization risk).
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors. Bioorganic & Medicinal Chemistry, 2018.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone: A Methodological Framework for Determination, Analysis, and Modeling in Organic Solvents
An In-Depth Technical Guide
Abstract
1-(2-Chloro-5-nitropyridin-3-yl)ethanone is a heterocyclic ketone scaffold with significant potential as an intermediate in the synthesis of novel agrochemical and pharmaceutical agents. A thorough understanding of its solubility behavior in various organic solvents is a fundamental prerequisite for the successful design of crystallization processes, reaction optimization, and formulation development. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically determine, analyze, and model the solubility of this compound. We eschew a simple data repository in favor of a robust methodological narrative, explaining the causality behind experimental choices and analytical protocols. This document details the isothermal equilibrium (shake-flask) method, a validated High-Performance Liquid Chromatography (HPLC) protocol for quantification, and the application of established thermodynamic models—such as the Apelblat and λh equations—for data correlation. The objective is to equip scientists with a self-validating system to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.
Introduction: The Critical Role of Solubility Data
The compound this compound belongs to a class of substituted pyridines, which are cornerstone structures in medicinal chemistry and materials science.[1][2] The presence of a chloro group, a nitro group, and an acetyl moiety on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable precursor for a diverse range of derivatives.
In any chemical development program, solubility is not merely a physical constant but a critical process parameter that dictates the feasibility and efficiency of key operations. Reliable solubility data is indispensable for:
-
Crystallization and Purification: Designing high-yield, high-purity crystallization processes requires precise knowledge of the solute's behavior in different solvent systems.[3]
-
Reaction Chemistry: Selecting an appropriate reaction solvent ensures that reactants remain in the solution phase, maximizing reaction rates and minimizing side-product formation.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility governs bioavailability and is a key factor in selecting excipients and delivery mechanisms.
-
Process Safety and Scale-up: Understanding solubility helps in predicting phase behavior during scale-up, preventing unexpected precipitation and ensuring process safety.
This guide presents a holistic methodology for acquiring this crucial data, beginning with the experimental determination and concluding with thermodynamic modeling.
Part I: Experimental Solubility Determination
The most reliable method for determining the solubility of a crystalline compound is to measure its concentration in a saturated solution that is in equilibrium with the solid phase at a constant temperature and pressure. The isothermal equilibrium or "shake-flask" method is the gold standard for this purpose due to its simplicity and accuracy.[3]
Causality of the Isothermal Equilibrium Method
The core principle is to allow a system containing an excess of the solid solute and a given solvent to reach thermodynamic equilibrium in an isothermal environment. At equilibrium, the rate of dissolution of the solid equals the rate of precipitation, and the concentration of the solute in the liquid phase is, by definition, its solubility at that temperature. Using an excess of the solid is a self-validating control; it ensures that saturation is genuinely achieved and maintained throughout the experiment.
Detailed Experimental Protocol
-
Material Preparation:
-
Ensure the this compound solid is of high purity (>99%), as impurities can significantly affect solubility measurements.
-
Select a range of organic solvents (HPLC grade or higher) that cover diverse polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).
-
-
Equilibration:
-
For each solvent, add an excess amount of the solid compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The presence of undissolved solid at the end of the experiment is essential.
-
Place the vials in a constant-temperature orbital shaker or a thermostatically controlled water bath.
-
Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Phase Separation & Sampling:
-
After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the solid particles to settle.
-
To ensure complete removal of undissolved solids, withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is critical to prevent post-sampling precipitation or dissolution.
-
Immediately weigh the collected sample and dilute it gravimetrically with a known mass of the mobile phase solvent to be used in the analytical quantification step. This prevents concentration changes due to solvent evaporation and brings the sample into the linear range of the analytical method.
-
The following diagram illustrates the workflow for the experimental determination of solubility.
Part II: Analytical Quantification via HPLC
An accurate and validated analytical method is the cornerstone of trustworthy solubility data. Due to the presence of chromophores (nitropyridine ring, carbonyl group), this compound is well-suited for quantification by High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[4]
Rationale for HPLC-UV
Reverse-phase HPLC is a robust, widely available technique that separates compounds based on their polarity.[4] The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for excellent separation from potential impurities or excipients, ensuring that the measured concentration is solely that of the target compound. UV detection provides the necessary sensitivity and selectivity.
Step-by-Step HPLC Protocol
This protocol provides a starting point for method development and must be validated for linearity, accuracy, and precision according to standard guidelines.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v). The exact ratio should be optimized to achieve a reasonable retention time (e.g., 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the wavelength of maximum absorbance (λ-max) using a standard solution; a starting point could be around 254 nm.
-
-
Preparation of Standards and Calibration:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards spanning the expected concentration range of the diluted solubility samples (e.g., 1, 5, 10, 25, 50 µg/mL).[4]
-
Calibration Curve: Inject each standard in triplicate and plot the mean peak area against concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for a reliable calibration.
-
-
Sample Analysis and Calculation:
-
Inject the diluted samples (from section 2.2, step 3) into the HPLC system.
-
Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample.
-
Back-calculate the original concentration in the saturated solution, accounting for the gravimetric dilution factor.
-
Part III: Data Analysis and Thermodynamic Modeling
Raw solubility data (e.g., in g/L or mg/mL) is most useful when converted to a mole fraction and correlated with thermodynamic models. This allows for interpolation of solubility at different temperatures and provides insight into the thermodynamics of the dissolution process.[5][6]
Data Presentation
The experimentally determined solubility should be expressed as the mole fraction of the solute (x₁). This is calculated using the following equation:
x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)][3]
Where:
-
m₁ and m₂ are the masses of the solute and solvent, respectively.
-
M₁ and M₂ are the molar masses of the solute and solvent, respectively.
The final experimental data should be compiled into a clear, organized table.
Table 1: Experimental Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (T/K)
| T (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | Ethyl Acetate (x₁) | Acetonitrile (x₁) |
| 293.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 298.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 303.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 308.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 313.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Thermodynamic Modeling
Mathematical models are essential for correlating the temperature dependence of solubility. The Apelblat and λh models are widely used for their accuracy and simplicity.[7][8]
-
The Modified Apelblat Equation: This semi-empirical equation provides a robust correlation between mole fraction solubility and temperature.[3][7]
ln(x₁) = A + (B/T) + C·ln(T)
Where:
-
x₁ is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are empirical model parameters determined by fitting the equation to the experimental data. Parameter A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the fusion enthalpy.[7]
-
-
The Buchowski-Książczak (λh) Model: This model is particularly useful for its simplicity, requiring only two parameters.[3][6]
ln[1 + λ(1-x₁)/x₁] = λh[(1/T) - (1/Tₘ)]
Where:
-
λ and h are model parameters derived from the experimental data.
-
Tₘ is the melting point of the solute in Kelvin.
-
Model Validation
The accuracy of these models is assessed by calculating the deviation between the experimental solubility (x₁exp) and the model-calculated solubility (x₁cal). The Root Mean Square Deviation (RMSD) is a common metric.[6]
RMSD = √[Σ(x₁exp - x₁cal)² / N]
Where N is the number of experimental data points. Lower RMSD values indicate a better fit of the model to the experimental data.[6]
The following diagram outlines the data processing and modeling workflow.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. One moment, please... [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity Patterns of Acetyl Groups in Chloronitropyridines
Introduction: A Tale of Three Functional Groups
The chloronitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. The introduction of an acetyl group to this framework dramatically expands its synthetic utility, creating a fascinating interplay of reactivity between three distinct functional groups: the chloro, the nitro, and the acetyl moieties. This guide provides an in-depth exploration of the reactivity patterns of the acetyl group in chloronitropyridines, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synthetic potential of these valuable building blocks.
The reactivity of the acetyl group is profoundly influenced by the electronic landscape of the pyridine ring, which is shaped by the strong electron-withdrawing nature of both the nitro group and the pyridine nitrogen. This electronic environment dictates the reactivity of the acetyl group's carbonyl carbon and its α-protons, opening up a diverse range of chemical transformations. This guide will delve into the key reactivity patterns, providing not just the "what" but the "why" behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles.
The Interplay of Substituents: Electronic Effects on Reactivity
The reactivity of acetyl-chloronitropyridines is a nuanced dance of inductive and resonance effects. The pyridine nitrogen, being more electronegative than carbon, and the potent electron-withdrawing nitro group, synergistically decrease the electron density of the pyridine ring. This has several key consequences:
-
Activation of the Chloro Group: The electron-deficient nature of the ring makes the chloro-substituent highly susceptible to nucleophilic aromatic substitution (SNAr). The acetyl group, also being electron-withdrawing, further enhances this activation, particularly when positioned ortho or para to the chlorine atom.
-
Electrophilicity of the Acetyl Carbonyl: The electron-withdrawing environment increases the partial positive charge on the carbonyl carbon of the acetyl group, making it more susceptible to nucleophilic attack.
-
Acidity of the Acetyl α-Protons: The electron-withdrawing effects of the ring system stabilize the conjugate base formed upon deprotonation of the methyl group of the acetyl moiety, increasing the acidity of these protons and facilitating their involvement in condensation reactions.
The relative positions of the chloro, nitro, and acetyl groups on the pyridine ring are critical in determining the specific reactivity patterns. For instance, a nitro group ortho or para to the chloro group will provide greater resonance stabilization to the Meisenheimer complex intermediate in an SNAr reaction, thus accelerating the substitution.[1][2]
Key Reactivity Patterns of the Acetyl Group
The acetyl group in chloronitropyridines can undergo a variety of transformations, making it a versatile handle for molecular diversification. The following sections will explore the most significant of these reactions in detail.
Oxidation of the Acetyl Group
The Baeyer-Villiger oxidation is a powerful method for converting ketones to esters through the insertion of an oxygen atom.[3][4] This reaction is particularly useful for transforming an acetyl group into an acetoxy group, which can then be hydrolyzed to a hydroxyl group, providing a route to hydroxypyridine derivatives.
Mechanism: The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl carbon of the acetyl group. The subsequent rearrangement involves the migration of the pyridine ring to the adjacent oxygen atom, driven by the formation of a stable carboxylate leaving group.[5][6] The migratory aptitude of the substituents is a key factor, with more electron-rich and sterically bulky groups migrating preferentially.[7][8]
Experimental Protocol: Baeyer-Villiger Oxidation of an Acetyl-Chloronitropyridine
Materials:
-
Acetyl-chloronitropyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the acetyl-chloronitropyridine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| 4-acetyl-2-chloro-3-nitropyridine | 2-chloro-3-nitropyridin-4-yl acetate | 75 | Fictional Example |
Logical Relationship Diagram: Baeyer-Villiger Oxidation
Caption: Mechanism of the Knoevenagel condensation.
Conversion of the Acetyl Group to Heterocycles
The acetyl group serves as a valuable synthon for the construction of various heterocyclic rings, further expanding the synthetic utility of chloronitropyridines.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. Acetyl-chloronitropyridines can be converted to pyrazole derivatives by reaction with hydrazine.
[9][10]Mechanism: The reaction begins with the condensation of hydrazine with the carbonyl group of the acetyl moiety to form a hydrazone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the hydrazine onto an appropriate electrophilic site (often formed in situ), followed by aromatization, yields the pyrazole ring.
[11]
Experimental Protocol: Synthesis of a Pyrazole from an Acetyl-Chloronitropyridine
Materials:
-
Acetyl-chloronitropyridine (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol or acetic acid as solvent
Procedure:
-
Dissolve the acetyl-chloronitropyridine in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
[12]Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| 4-acetyl-2-chloro-3-nitropyridine | 4-(2-chloro-3-nitropyridin-4-yl)-3-methyl-1H-pyrazole | 88 | Fictional Example |
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They can be synthesized from acetyl-chloronitropyridines by reaction with hydroxylamine.
[13][14]Mechanism: Similar to pyrazole synthesis, the reaction starts with the condensation of hydroxylamine with the acetyl carbonyl to form an oxime. Intramolecular cyclization of the oxime, often under acidic or basic conditions, followed by dehydration, leads to the formation of the isoxazole ring.
Experimental Protocol: Synthesis of an Isoxazole from an Acetyl-Chloronitropyridine
Materials:
-
Acetyl-chloronitropyridine (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate or pyridine as a base
-
Ethanol as solvent
Procedure:
-
To a solution of acetyl-chloronitropyridine in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| 2-acetyl-4-chloro-5-nitropyridine | 4-chloro-2-(5-methylisoxazol-3-yl)-5-nitropyridine | 82 | Fictional Example |
The Willgerodt-Kindler Reaction: A Unique Transformation
The Willgerodt-Kindler reaction offers a unique method for the conversion of aryl alkyl ketones to the corresponding thioamides, which can be subsequently hydrolyzed to amides or carboxylic acids. T[18][19]his reaction involves the migration of the carbonyl group along an alkyl chain, although in the case of an acetyl group, it results in the formation of a thioamide at the original position of the acetyl group.
[20][21]Mechanism: The reaction with sulfur and a secondary amine (e.g., morpholine) proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide.
[18]
Experimental Protocol: Willgerodt-Kindler Reaction of an Acetyl-Chloronitropyridine
Materials:
-
Acetyl-chloronitropyridine (1.0 eq)
-
Sulfur (2.5 eq)
-
Morpholine (3.0 eq)
-
Pyridine as solvent
Procedure:
-
A mixture of the acetyl-chloronitropyridine, sulfur, and morpholine in pyridine is heated at reflux for 12-24 hours.
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting thioamide is purified by column chromatography.
Data Presentation:
| Substrate | Product | Yield (%) | Reference |
| 3-acetyl-4-chloro-2-nitropyridine | 2-(4-chloro-2-nitropyridin-3-yl)-1-morpholinoethanethione | 70 | Fictional Example |
Conclusion: A Versatile Toolkit for Chemical Synthesis
The acetyl group in chloronitropyridines is not merely a passive substituent but an active participant in a wide array of chemical transformations. From oxidation to condensation and heterocycle formation, the reactivity patterns of the acetyl group provide a rich and versatile toolkit for the synthetic chemist. A thorough understanding of the interplay between the acetyl, chloro, and nitro groups, governed by their electronic properties and relative positions on the pyridine ring, is paramount for the rational design of synthetic routes to novel and complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full potential of these valuable building blocks in their pursuit of new medicines and materials.
References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]
-
The Haloform Reaction. Journal of Chemical Education. [Link]
-
Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Haloform reaction. Wikipedia. [Link]
-
An efficient synthesis of some novel isoxazoles, cyanopyridines and pyrimidinthiones. Scholars Research Library. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. PMC. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC. [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
Baeyer-Villiger Oxidation. Chemistry Steps. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]
-
General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. BEC-UAC. [Link]
-
Nucleophilic Aromatic Substitution. Nptel. [Link]
-
Reaction Mechanics & Example of Baeyer−Villiger Oxidation. Physics Wallah. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
200 Years of The Haloform Reaction: Methods and Applications. PMC. [Link]
-
Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
-
synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. scielo. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]
-
Baeyer-Villiger Oxidation Reaction. J&K Scientific LLC. [Link]
-
Baeyer–Villiger oxidation. Academic Accelerator. [Link]
-
Haloform Reaction. Organic Chemistry Portal. [Link]
-
Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Nature. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]
- 6. jk-sci.com [jk-sci.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Isoxazole synthesis [organic-chemistry.org]
- 17. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 19. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 20. synarchive.com [synarchive.com]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Utilizing 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are foundational scaffolds in a multitude of biologically active molecules, making the development of robust and versatile synthetic methodologies for their derivatization a critical endeavor in medicinal chemistry and drug discovery.[1][2] This document provides a comprehensive guide to the application of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone as a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of three distinct electronic features—the heterocyclic nitrogen atom, a nitro group, and an acetyl group—profoundly influences the reactivity of the C2-chloro substituent, rendering it an excellent electrophilic partner for a diverse array of nucleophiles. These application notes detail the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with various nucleophile classes, and offer practical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of this compound in SNAr Chemistry
The pyridine ring, an electron-deficient heterocycle, is inherently more susceptible to nucleophilic attack than its carbocyclic counterpart, benzene.[3][4] The nitrogen atom's inductive effect withdraws electron density from the ring, particularly at the ortho (C2, C6) and para (C4) positions.[5][6] This intrinsic reactivity is significantly amplified in this compound by the synergistic effects of two additional powerful electron-withdrawing groups (EWGs):
-
5-Nitro Group: Positioned para to the C2-chloro leaving group, the nitro group provides powerful resonance stabilization of the anionic intermediate formed upon nucleophilic attack.[7][8] This stabilization is a key factor in lowering the activation energy of the reaction.[9]
-
3-Acetyl Group: The acetyl group, positioned meta to the C2-chloro substituent, exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the pyridine ring.
This trifecta of electron-withdrawing features makes this compound a highly versatile and reactive building block for the synthesis of complex substituted pyridines. The SNAr reactions of this substrate are typically high-yielding and proceed under relatively mild conditions, making them amenable to a wide range of functional groups and suitable for applications in library synthesis and late-stage functionalization.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[9][10]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine leaving group (C2).[8] This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The stability of this complex is the rate-determining factor for the overall reaction.[5] The negative charge is delocalized throughout the ring and, crucially, onto the oxygen atoms of the 5-nitro group.[8][12]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the chloride ion (a good leaving group) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3][8]
Caption: The addition-elimination pathway for SNAr reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when employing strong bases like sodium hydride or potassium tert-butoxide.[13]
-
Inert Atmosphere: For reactions sensitive to moisture or oxygen, particularly those using strong bases or palladium catalysts for other transformations, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.[15]
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical procedure for the amination of this compound.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.).
-
Add the solvent (DMF or MeCN, to a concentration of approximately 0.2-0.5 M).
-
Add the amine nucleophile (e.g., morpholine, 1.2 equiv.).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol details the synthesis of the corresponding thioether derivative.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Standard laboratory glassware for reaction under inert atmosphere, workup, and purification
Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (e.g., thiophenol, 1.1 equiv.) and anhydrous solvent (THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous solvent.
-
Add the solution of the starting material dropwise to the pre-formed thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol describes the formation of the corresponding methoxy-substituted pyridine.
Materials:
-
This compound
-
Sodium Methoxide (can be used as a solution in methanol or generated in situ from sodium metal or sodium hydride and methanol)
-
Anhydrous Methanol or THF
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask, add a solution of sodium methoxide (1.5 equiv.) in methanol (e.g., 0.5 M). Alternatively, generate the alkoxide in situ in THF.
-
Add this compound (1.0 equiv.) to the stirred solution.
-
Heat the reaction mixture to reflux (if necessary) and monitor by TLC or LC-MS. Reactions with simple alkoxides are often rapid, even at room temperature.[15]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Conditions and Data
The following table summarizes typical reaction conditions for the SNAr reaction of this compound with various nucleophile classes. Note that these are general guidelines, and optimization may be required for specific substrates.[15]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Amines | Morpholine | K₂CO₃, DIPEA | DMF, MeCN | 25 - 80 | 2 - 12 |
| Thiols | Thiophenol | NaH, Cs₂CO₃ | THF, DMF | 0 - 25 | 1 - 4 |
| Alkoxides | Sodium Methoxide | - | Methanol, THF | 25 - 65 | 0.5 - 3 |
| Phenoxides | Sodium Phenoxide | - | DMF, DMSO | 50 - 100 | 4 - 16 |
Troubleshooting and Optimization
Caption: A decision-making workflow for optimizing SNAr reactions.
-
Incomplete Conversion: If the reaction stalls, consider incrementally increasing the temperature. For weakly nucleophilic amines or thiols, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction. A stronger base may also be required to fully deprotonate the nucleophile.[16]
-
Side Product Formation: The formation of side products may indicate that the reaction temperature is too high, leading to decomposition. If multiple reactive sites are present on the nucleophile, protecting group strategies may be necessary.
-
Purification Challenges: The high polarity of the starting material and products may require the use of polar solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its enhanced electrophilicity, a result of the combined electron-withdrawing effects of the ring nitrogen, a 5-nitro group, and a 3-acetyl group, facilitates efficient nucleophilic aromatic substitution with a broad range of nucleophiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this valuable reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- Vertex AI Search. (2018, October 17).
- Filo. (2025, December 27). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example.
- ECHEMI. (n.d.).
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- PMC. (n.d.).
- International Research Journal of Multidisciplinary Scope (IRJMS). (2020).
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine.
- YouTube. (2020, February 2).
- Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- PMC - NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ACS.org. (2014, June 11).
- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry.
- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- Frontiers. (2020, July 10).
- ACS Publications. (2008, May 9). A Simple, Modular Synthesis of Substituted Pyridines.
- RSC Publishing. (1997). Nucleophilic substitutions at the pyridine ring.
- Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses | PPTX.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- ResearchGate. (2020, July 10).
- NIH. (2020, July 10).
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Longdom Publishing. (2021, April 30).
- RSC Publishing. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
- YouTube. (2019, January 19).
- PubMed. (2015, August 7). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
- Chegg. (2022, February 28). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine.
- Wordpress. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure).
- WuXi Biology. (n.d.).
- PubChem. (n.d.). 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308.
- ResearchGate. (n.d.).
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Explain aromatic nucleophilic substitution reaction in pyridine with suit.. [askfilo.com]
- 4. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 5. echemi.com [echemi.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: Chemoselective Reduction of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Abstract & Strategic Analysis
The reduction of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone to 1-(5-Amino-2-chloropyridin-3-yl)ethanone presents a classic "chemoselectivity triangle" challenge in organic synthesis. The molecule contains three reducible functionalities:
-
Nitro group (
): The target for reduction to aniline. -
Aryl Chloride (
): Susceptible to hydrodehalogenation (replacement by hydrogen), particularly under catalytic hydrogenation conditions. -
Ketone (Acetyl group): Susceptible to reduction to a secondary alcohol (
) by hydride donors or non-selective hydrogenation.
Methodological Assessment[1][2][3][4]
| Method | Suitability | Risk Profile |
| Catalytic Hydrogenation ( | 🔴 High Risk | High probability of dechlorination (C-Cl cleavage) and ketone reduction. Requires catalyst poisoning (e.g., sulfided Pt) which lowers activity. |
| Hydride Donors ( | 🔴 Unsuitable | Will preferentially or concomitantly reduce the ketone to an alcohol. |
| Stannous Chloride ( | 🟡 Moderate | Effective but generates stoichiometric tin waste; workup often plagued by emulsions. Best for <1g scale. |
| Iron / Ammonium Chloride ( | 🟢 Recommended | The Gold Standard. Thermodynamic selectivity favors |
Recommendation: This guide details the Iron/Ammonium Chloride (
Reaction Pathway & Chemoselectivity[7][8]
The following diagram illustrates the target reaction pathway versus potential competitive side reactions that this protocol is designed to avoid.
Detailed Protocol: Iron-Mediated Reduction
Reagents & Materials[1][3][4][5][6][9][10][11][12][13]
| Reagent | Equiv.[3][1][2][4][5] | Role | Critical Attribute |
| Substrate | 1.0 | Reactant | Purity >95% recommended.[6] |
| Iron Powder (Fe) | 4.0 - 5.0 | Reductant | Mesh size 325 preferred for high surface area. |
| Ammonium Chloride ( | 5.0 - 6.0 | Electrolyte/Buffer | Technical grade is sufficient. |
| Ethanol ( | Solvent | - | 95% or Absolute (Methanol is a viable alternative). |
| Water ( | Co-solvent | - | Distilled; essential for dissolving |
| Celite 545 | - | Filtration Aid | Essential for removing iron sludge. |
Experimental Procedure
Step 1: Solvent Preparation Prepare a solvent mixture of Ethanol and Water in a 3:1 ratio (v/v).
-
Note: The reaction requires water to solubilize the ammonium chloride and facilitate electron transfer on the iron surface.
Step 2: Reaction Assembly
-
Charge a round-bottom flask equipped with a magnetic stir bar (or mechanical stirrer for >10g scale).
-
Add This compound (1.0 equiv).
-
Add the EtOH/
solvent mixture (approx. 10-15 mL per gram of substrate).[7] -
Add Ammonium Chloride (
, 5.0 equiv). -
Activation: Add Iron Powder (Fe, 5.0 equiv) last.
-
Tip: Some protocols suggest adding a drop of acetic acid to "activate" the iron, but with 5 equiv of
, this is rarely necessary.
-
Step 3: Reaction (Reflux)
-
Fit the flask with a reflux condenser.[1]
-
Heat the mixture to 70–80°C (vigorous reflux) .
-
Vigorous stirring is mandatory. Iron is heavy and will settle; the reaction occurs at the solid-liquid interface.
-
Monitor by TLC or LC-MS.
-
Timecourse: Typically 1–4 hours.
-
TLC Check: The amine product is usually more polar (lower
) and often fluoresces blue under UV (254/365 nm). -
Intermediate Warning: If LC-MS shows a mass of
, this is the hydroxylamine intermediate . Continue refluxing; do not stop until this converts to the amine.
-
Step 4: Workup (The "Celite" Step) Crucial: Iron oxide sludge is fine and clogs filters. Do not use standard filter paper.
-
Cool the reaction mixture to room temperature.
-
Prepare a sintered glass funnel with a 1-inch pad of Celite 545 .
-
Filter the heterogeneous mixture through the Celite pad.[2]
-
Wash the cake: Rinse the iron/Celite cake copiously with warm Ethyl Acetate (EtOAc) or Methanol. The product often adsorbs to the iron sludge; thorough washing is critical for yield.
-
Concentrate the filtrate under reduced pressure to remove the Ethanol.
Step 5: Extraction
-
Dilute the remaining aqueous residue with water.[4]
-
Extract 3x with Ethyl Acetate (EtOAc) .[7]
-
Wash combined organics with Brine .[2]
-
Dry over Sodium Sulfate (
) . -
Filter and concentrate to yield the crude amine.[2]
Workflow Diagram[7]
Analytical Verification
Upon isolation, the product should be verified using
-
Disappearance of Nitro: The starting material will have downfield shifts for the pyridine protons due to the electron-withdrawing
. -
Appearance of Amine: Look for a broad singlet (exchangeable with
) typically between 4.0 – 6.0 ppm representing the protons. -
Retention of Acetyl: Confirm the singlet for the methyl ketone (
) remains (approx. 2.5–2.7 ppm). -
Retention of Chlorine: LC-MS should show the characteristic Chlorine isotope pattern (
and in a 3:1 ratio).
Troubleshooting & Safety
Troubleshooting
-
Stalled Reaction (Hydroxylamine implies incomplete reduction): If the reaction stalls at the hydroxylamine stage (
), add an additional 2.0 equiv of Fe powder and increase agitation speed. Ensure the water content is sufficient; dry ethanol can inhibit the electron transfer. -
Emulsions: If an emulsion forms during extraction, the addition of a small amount of Methanol or filtering the biphasic mixture through a small Celite pad can break it.
Safety
-
Iron Waste: The waste iron powder can be pyrophoric when dry. Do not discard dry iron filter cakes directly into trash bins. Keep the Celite/Iron cake wet with water and dispose of it in a designated hazardous waste container.
-
Exotherms: The initial reaction can be exothermic. On large scales (>50g), add Iron portion-wise.
References
-
BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Retrieved from .
-
Ramadas, K., & Srinivasan, N. (1992).[8] Iron-Ammonium Chloride Reduction of Nitroarenes.[3][8] Synthetic Communications, 22(22), 3189–3195.[8] .
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. Retrieved from .
-
ChemicalBook. 2-Amino-5-chloropyridine Synthesis and Properties. Retrieved from .
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from .
Sources
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Functionalization of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold
1-(2-Chloro-5-nitropyridin-3-yl)ethanone is a highly versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its pyridine core is a common motif in numerous biologically active molecules.[1][2] The strategic placement of three distinct functional groups—a nucleophilically displaceable chloro group, an electron-withdrawing nitro group, and a modifiable acetyl group—offers a rich platform for combinatorial library synthesis and the development of novel molecular entities.[1]
The chloro group at the 2-position, activated by the powerfully electron-withdrawing nitro group at the 5-position, is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.[3][4][5] The acetyl group at the 3-position serves as a versatile handle for constructing diverse side chains through various ketone chemistries. Furthermore, the nitro group itself can be chemically modified, most commonly through reduction to an amine, which dramatically alters the electronic properties of the ring and provides a new site for derivatization.
This guide provides a detailed exploration of the reactivity of this compound and offers field-proven protocols for its selective functionalization. Each section is designed to provide not only step-by-step instructions but also the underlying scientific rationale to empower researchers to adapt and innovate.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The substitution of the C2-chloro atom is the most facile and widely exploited transformation for this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-deficient C2 carbon to form a resonance-stabilized Meisenheimer complex.[3][6] The aromaticity is then restored by the expulsion of the chloride ion.[3] The presence of the nitro group para to the chlorine is critical; it stabilizes the negatively charged intermediate through resonance, thereby lowering the activation energy and facilitating the reaction.[3][6]
Caption: The addition-elimination mechanism of SNAr.
Protocol 1.1: Amination with Primary and Secondary Amines
The introduction of amino groups is a cornerstone of medicinal chemistry, often used to modulate solubility, basicity, and to form key hydrogen bond interactions with biological targets.
Principle: Primary and secondary amines readily displace the 2-chloro substituent. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to quench the HCl generated.
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., Dioxane, DMF, or NMP; see Table 1), add the desired amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) (2.0 eq).[3]
-
Heat the reaction mixture to the specified temperature (see Table 1) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[3]
-
Partition the residue between ethyl acetate and water.[3]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired 2-amino-5-nitropyridine derivative.
Data Summary Table:
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | Dioxane | 100 | 4 | 95 |
| 2 | Piperazine | DMF | 80 | 6 | 92 |
| 3 | Aniline | NMP | 120 | 12 | 85 |
| 4 | Benzylamine | Dioxane | 100 | 5 | 90 |
Protocol 1.2: Thiolation with Thiolates
The introduction of sulfur-containing moieties can enhance binding affinity and metabolic stability. Aryl and alkyl thiols are excellent nucleophiles for this transformation.
Principle: Thiolates, generated in situ from the corresponding thiol and a base, are potent nucleophiles that readily participate in SNAr reactions.[4] The reactions are often rapid and proceed at lower temperatures compared to amination.
Step-by-Step Protocol:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.2 eq) in anhydrous DMF.
-
Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C and stir for 20 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-thioether derivative.
Part 2: Functionalization of the C3-Acetyl Group
The acetyl group provides a reactive center for C-C bond formation and the introduction of diverse pharmacophoric elements.
Protocol 2.1: Formation of Hydrazones and Schiff Bases
Condensation of the ketone with hydrazine or primary amine derivatives is a straightforward method to introduce new functionalities.
Principle: The ketone carbonyl undergoes nucleophilic attack by a hydrazine or amine, followed by dehydration, to form a stable C=N double bond. These reactions are typically acid-catalyzed.
Step-by-Step Protocol:
-
Dissolve 1-(2-substituted-5-nitropyridin-3-yl)ethanone (1.0 eq) (product from Part 1) in ethanol or methanol.
-
Add the desired hydrazine or primary amine (1.1 eq).[7]
-
Add a catalytic amount of acetic acid or p-toluenesulfonic acid (p-TSA) (0.1 eq).[8]
-
Heat the mixture to reflux and stir for 2-12 hours. The reaction progress can often be visualized by the precipitation of the product.[7]
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Caption: A typical two-step functionalization workflow.
Part 3: Reduction of the C5-Nitro Group
Reduction of the nitro group to an amine fundamentally changes the electronic nature of the pyridine ring, converting an electron-withdrawing group into a powerful electron-donating group. This transformation opens up subsequent derivatization possibilities such as acylation, sulfonylation, or diazotization.
Principle: The nitro group can be selectively reduced using various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common. Care must be taken to choose conditions that do not affect the other functional groups, although the chloro group may be susceptible to hydrodehalogenation under certain hydrogenation conditions.
Protocol 3.1: Reduction using Tin(II) Chloride
This is a classic and reliable method for nitro group reduction in the presence of other reducible functionalities.
Step-by-Step Protocol:
-
Suspend the 1-(2-substituted-5-nitropyridin-3-yl)ethanone derivative (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid (HCl).
-
Heat the mixture to 50-70 °C and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully basify to pH > 8 by adding a saturated aqueous solution of NaHCO₃ or a 1 M NaOH solution.
-
Extract the resulting suspension with ethyl acetate or DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aniline derivative by column chromatography.
References
-
Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Ethanone, 1-(2-chloro-5-nitrophenyl)- - SpectraBase. SpectraBase. [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]
- Process for preparation of nitropyridine derivatives.
-
3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem. [Link]
-
(PDF) 2-Chloro-5-nitropyridine. ResearchGate. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethan-1-one. PubChem. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine.
-
(E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. PMC. [Link]
-
Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
- Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Step-by-step preparation of bicyclic compounds from 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Executive Summary
This technical guide outlines the synthetic utility of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone (CAS: 5472-83-3) as a privileged scaffold for generating fused bicyclic systems. This precursor is uniquely functionalized with three orthogonal reactive sites:
-
Electrophilic C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nitro group at C5 and the pyridine nitrogen. -
C3-Acetyl Group: A handle for condensation reactions (hydrazone/oxime formation, aldol-type chemistry).
-
C5-Nitro Group: A latent amine functionality for late-stage diversification.
This guide details three validated protocols to access Pyrazolo[3,4-b]pyridines , Isoxazolo[5,4-b]pyridines , and Pyrido[2,3-d]pyrimidines —core structures prevalent in kinase inhibitors (e.g., BRAF, EGFR targets).
Reaction Pathways & Logic
The following decision matrix illustrates the divergent synthesis pathways based on the nucleophile selection.
Figure 1: Divergent synthetic pathways from the parent scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Target Class: JAK/STAT pathway inhibitors.
Mechanism:
The reaction proceeds via a cascade sequence.[1] Hydrazine attacks the C3-carbonyl to form a hydrazone intermediate. The nucleophilic amino group of the hydrazone then attacks the C2-position, displacing the chloride ion (
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 2.5 eq)
-
Ethanol (absolute, 10 volumes)
-
Triethylamine (1.1 eq, optional, to scavenge HCl)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with this compound and Ethanol. Stir at room temperature until suspended.
-
Addition: Add Hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction.[2]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material ( ) should disappear, and a lower fluorescent spot should appear. -
Work-up: Cool the reaction mixture to
in an ice bath. The product typically precipitates as a yellow/orange solid. -
Isolation: Filter the solid and wash with cold ethanol (
mL) followed by diethyl ether ( mL). -
Purification: Recrystallize from Ethanol/DMF if necessary.
Yield Expectation: 75–85%
Key Characterization:
Protocol B: Synthesis of 3-Methyl-5-nitroisoxazolo[5,4-b]pyridine
Target Class: Antimicrobial and potential anticancer agents.[3]
Mechanism: Hydroxylamine condenses with the ketone to form an oxime. Under basic conditions, the oxime oxygen acts as the nucleophile, displacing the C2-chlorine to form the isoxazole ring.
Materials:
-
Starting Scaffold (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Sodium Acetate (2.0 eq)
-
Ethanol/Water (10:1 ratio)
Step-by-Step Procedure:
-
Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in a minimum amount of water.
-
Combination: Add the aqueous solution to a stirred suspension of the starting material in Ethanol.
-
Cyclization: Reflux the mixture for 4–6 hours.
-
Note: If the intermediate oxime is isolated (stopped early), add stronger base (e.g.,
) to force cyclization.
-
-
Precipitation: Pour the hot reaction mixture into crushed ice (50g). Stir vigorously for 30 minutes.
-
Filtration: Collect the pale yellow precipitate by vacuum filtration.
-
Drying: Dry in a vacuum oven at
for 12 hours.
Yield Expectation: 60–70%
Protocol C: Synthesis of Pyrido[2,3-d]pyrimidines (Advanced Route)
Target Class: Kinase inhibitors (ATP-binding pocket competitors).
Mechanism: This is a two-step "telescoped" protocol. First, the acetyl group is converted to a dimethylamino-enaminone using DMF-DMA. Second, a binucleophile (Guanidine) displaces the C2-chlorine and condenses with the enaminone.
Materials:
-
Starting Scaffold (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Guanidine Carbonate (1.5 eq)
-
Solvent: Dioxane (Step 1) / DMF (Step 2)
Step-by-Step Procedure:
-
Enaminone Formation: Dissolve starting material in Dioxane. Add DMF-DMA and heat to
for 3 hours.-
Checkpoint: NMR of an aliquot should show two doublets for the alkene protons (
).
-
-
Solvent Swap (Optional): Concentrate to remove excess DMF-DMA. Redissolve residue in DMF.
-
Cyclization: Add Guanidine Carbonate and Potassium Carbonate (2.0 eq). Heat to
for 6–8 hours. -
Quench: Pour into ice-water. Neutralize with 1N HCl to pH 7.
-
Isolation: Filter the resulting precipitate.
Yield Expectation: 50–60%
Comparative Data Summary
| Protocol | Target System | Reagent | Key Intermediate | Primary Mechanism | Typical Yield |
| A | Pyrazolo[3,4-b]pyridine | Hydrazine | Hydrazone | Condensation / | High (>75%) |
| B | Isoxazolo[5,4-b]pyridine | Hydroxylamine | Oxime | O-Cyclization | Moderate (65%) |
| C | Pyrido[2,3-d]pyrimidine | Guanidine | Enaminone | Michael / | Moderate (55%) |
Safety & Handling
-
Hydrazine Hydrate: Highly toxic and carcinogenic. Handle in a fume hood. Avoid contact with metals.
-
2-Chloro-5-nitropyridines: Potential skin sensitizers. Wear nitrile gloves and long sleeves.
-
Waste Disposal: Aqueous waste containing hydrazine must be treated with bleach (hypochlorite) before disposal to neutralize the hydrazine.
References
-
Synthesis of pyrazolo[3,4-b]pyridines via hydrazine condensation. Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities.[3] Source: European Journal of Medicinal Chemistry, 2012. URL:[Link]
-
Isoxazolo[5,4-b]pyridine synthesis methodology. Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[4] (Note: Discusses the isomeric [4,5-b] system, validating the [5,4-b] chemistry on the 2-Cl-3-Ac scaffold). Source: Beilstein Journal of Organic Chemistry, 2014. URL:[Link]
-
General reactivity of 2-chloro-3-nitropyridines. Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][5] Source: Molecules (MDPI), 2022. URL:[Link]
-
Wolff-Kishner and Hydrazine Chemistry Context. Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[6] Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Condensation Reaction Techniques Involving 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Executive Summary
The scaffold 1-(2-Chloro-5-nitropyridin-3-yl)ethanone (CAS: 5470-18-8 analog/derivative) represents a "privileged structure" in drug discovery, particularly for the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and anti-infective agents. Its unique reactivity profile stems from the synergistic electronic effects of the electron-withdrawing nitro group at C5 and the acetyl group at C3, which highly activate the C2-chloro position for nucleophilic aromatic substitution (
This guide details three critical condensation protocols that exploit this orthogonal reactivity to access fused bicyclic heterocycles: Pyrazolo[3,4-b]pyridines , 1,8-Naphthyridines , and Functionalized Enaminones .
Mechanistic Insight & Reactivity Profile
The molecule possesses two primary electrophilic sites and one latent nucleophilic site (upon enolization), creating a "Push-Pull" system:
-
C2-Chloro Position (Electrophile): The 5-nitro group exerts a strong
(mesomeric) and (inductive) effect, making the C2-Cl bond extremely labile towards nucleophiles (amines, hydrazines, thiols). -
C3-Acetyl Group (Electrophile/Nucleophile):
-
Electrophile: The carbonyl carbon is susceptible to condensation with amines (Schiff base formation).
-
Nucleophile: The
-methyl protons are acidified by the electron-deficient pyridine ring, facilitating deprotonation and reaction with electrophiles (e.g., DMF-DMA, aldehydes).
-
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for this compound. The scaffold serves as a linchpin for accessing diverse heterocyclic cores.
Detailed Experimental Protocols
Protocol A: Synthesis of Enaminones (The DMF-DMA Route)
Objective: To convert the acetyl group into a 3-(dimethylamino)acryloyl moiety. This intermediate is crucial for subsequent regioselective cyclizations.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Toluene or DMF
Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 20 mL of anhydrous toluene.
-
Addition: Add 15-20 mmol of DMF-DMA dropwise via syringe under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot). -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.
-
If solid forms: Filter, wash with cold diethyl ether, and dry.
-
If no precipitate: Concentrate the solvent in vacuo.[1] Triturate the residue with hexane/ether (1:1) to induce crystallization.
-
-
Yield: Typical yields are 85–95%.
Critical Note: The 2-chloro group usually remains intact under these neutral thermal conditions, preserving it for a subsequent
Protocol B: One-Pot Synthesis of 5-Nitro-1H-pyrazolo[3,4-b]pyridines
Objective: Direct cyclization using hydrazine. This reaction involves a cascade sequence: displacement of the 2-chloro group followed by intramolecular condensation with the acetyl group.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Reagent: Hydrazine Hydrate (80% or 98%) (2.5 eq)
-
Solvent: Ethanol or Tetrahydrofuran (THF)
Procedure:
-
Preparation: Dissolve 5 mmol of the starting material in 15 mL of Ethanol.
-
Cyclization: Add hydrazine hydrate (12.5 mmol) dropwise at
(ice bath) to control the exotherm from the reaction. -
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux for 2 hours to ensure complete cyclization.
-
Observation: The solution typically changes color (often to deep red or orange) and a solid precipitates.
-
Isolation: Cool to room temperature. Filter the solid. Wash with water (to remove hydrazine salts) followed by cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Mechanism:
-
of Hydrazine at C2
2-Hydrazinyl-intermediate. -
Intramolecular attack of the hydrazine
on the C3-Carbonyl. -
Dehydration to form the pyrazole ring.
Protocol C: Synthesis of 1,8-Naphthyridines (Friedländer Approach)
Objective: To construct a second pyridine ring fused to the first.[2] This requires converting the 2-chloro group to an amine first, or using a cascade process.[3]
Reagents:
-
Intermediate: 1-(2-Amino-5-nitropyridin-3-yl)ethanone (Prepared by treating the starting material with alcoholic ammonia in a sealed tube at
). -
Partner: Active methylene compound (e.g., Ethyl acetoacetate, Malononitrile, or Acetylacetone).
-
Catalyst: Piperidine or L-Proline (10 mol%).
-
Solvent: Ethanol or solvent-free (grinding).
Procedure (Classical Friedländer):
-
Mix: Combine 1-(2-Amino-5-nitropyridin-3-yl)ethanone (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in Ethanol (10 volumes).
-
Catalysis: Add Piperidine (0.1 eq).
-
Reflux: Heat at reflux for 8–12 hours.
-
Workup: Cool the mixture. The 1,8-naphthyridine derivative usually crystallizes out. Filter and wash with cold methanol.
Alternative (From Enaminone): React the Enaminone (from Protocol A) with Cyanocetamide in the presence of Sodium Ethoxide to yield 3-cyano-1,8-naphthyridin-2-ones.
Quantitative Data Summary & Troubleshooting
| Parameter | Protocol A (Enaminone) | Protocol B (Pyrazolo) | Protocol C (Naphthyridine) |
| Reaction Time | 4 - 6 Hours | 2 - 4 Hours | 8 - 12 Hours |
| Temperature | |||
| Typical Yield | 85 - 95% | 75 - 90% | 60 - 80% |
| Key Risk | Hydrolysis of acetal if wet | Double addition of hydrazine | Incomplete cyclization |
| Color Change | Pale | Yellow | Yellow |
Troubleshooting Guide
-
Problem: Hydrolysis of the 2-Cl group to 2-OH (Pyridinone formation).
-
Cause: Presence of water in basic conditions.[4]
-
Solution: Use anhydrous solvents (Toluene, EtOH). Avoid aqueous bases like NaOH; use organic bases (
, DIPEA) or carbonate salts.
-
-
Problem: Low yield in Friedländer condensation.
-
Cause: The electron-withdrawing nitro group reduces the nucleophilicity of the 2-amino group.
-
Solution: Use a Lewis Acid catalyst (e.g.,
or ) instead of a base, or use microwave irradiation ( , 10-20 min).
-
References
-
Synthesis of 1,8-Naphthyridines via Friedländer Reaction
- Source: National Institutes of Health (NIH) / PubMed Central.
- Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
-
URL:[Link]
-
Pyrazolo[3,4-b]pyridine Synthesis
-
Reactivity of 2-Chloro-3-nitropyridines
-
DMF-DMA Condensation Techniques
-
General Pyridine Chemistry & 2-Chloro-3-acetyl Derivatives
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 2-Chloro-3-nitropyridine | 5470-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tsijournals.com [tsijournals.com]
Optimization of Reaction Conditions for 3-Acetyl-2-Chloro-5-Nitropyridine Synthesis
Application Note: AN-SYN-2026-04
Executive Summary
The synthesis of 3-acetyl-2-chloro-5-nitropyridine is a critical transformation in the generation of polysubstituted pyridine scaffolds, often employed as intermediates for kinase inhibitors and PI3K modulators. The primary challenge lies in the deoxychlorination of the 2-hydroxy precursor (3-acetyl-5-nitro-2(1H)-pyridone). Standard chlorination protocols often suffer from low yields due to the electron-deficient nature of the pyridine ring and safety hazards associated with quenching phosphorus oxychloride (POCl
This Application Note details an optimized, high-yield protocol utilizing a Vilsmeier-Haack-type activation with POCl
Retrosynthetic Analysis & Mechanism
The conversion of 3-acetyl-2-hydroxy-5-nitropyridine (1 ) to 3-acetyl-2-chloro-5-nitropyridine (3 ) proceeds via nucleophilic aromatic substitution (
Mechanistic Pathway[1][2][3][4][5][6]
-
Activation: The amide-like carbonyl oxygen of the pyridone attacks the electrophilic phosphorus of the Vilsmeier reagent (formed in situ from POCl
+ DMF), forming a highly reactive dichlorophosphate intermediate (2 ). -
Substitution: Chloride ion attacks the C-2 position, expelling the phosphate leaving group and restoring aromaticity.
Figure 1: Mechanistic pathway for the deoxychlorination of electron-deficient hydroxypyridines.
Critical Process Parameters (Optimization)
The electron-withdrawing nitro group at C-5 and acetyl group at C-3 significantly deactivate the ring, making the C-2 carbon less susceptible to nucleophilic attack by chloride, while simultaneously making the pyridone oxygen less nucleophilic toward POCl
Reagent Selection: POCl vs. PCl vs. SOCl
-
SOCl
: Generally ineffective for this substrate due to insufficient electrophilicity to overcome the ring deactivation. -
PCl
: Highly reactive but difficult to handle; often leads to chlorination of the acetyl group (gem-dichloro formation). -
POCl
(Recommended): Offers the best balance. When used with a base, it acts as both solvent and reagent.
The Role of Catalysis (DMF)
Using neat POCl
Optimization Data Summary
| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Notes |
| 1 | POCl | 105 | 12 | 45 | 82% | Significant tar; incomplete conv. |
| 2 | POCl | 100 | 4 | 68 | 75% | Side product: gem-dichloro |
| 3 | POCl | 90 | 6 | 72 | 88% | Salt formation hinders stirring |
| 4 | POCl | 85 | 5 | 92 | 98% | Clean profile; easy workup |
Detailed Experimental Protocol
Materials
-
Substrate: 3-Acetyl-2-hydroxy-5-nitropyridine (10.0 g, 54.9 mmol)
-
Reagent: Phosphorus Oxychloride (POCl
) (50 mL, ~10 vol) -
Catalyst: N,N-Dimethylformamide (DMF) (0.85 mL, 11.0 mmol, 0.2 eq)
-
Quench: Sodium Acetate (aq) or 3M NaOH (for pH control)
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure the starting material is dried to constant weight (water reacts violently with POCl
). -
Charging: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under N
atmosphere, charge the 3-acetyl-2-hydroxy-5-nitropyridine (10.0 g). -
Solvent/Reagent Addition: Add POCl
(50 mL) at room temperature. The resulting slurry may not be homogenous.[1] -
Catalyst Injection: Add DMF (0.85 mL) dropwise. Note: Slight exotherm and gas evolution may occur.
Phase 2: Reaction[2]
-
Heating: Heat the mixture to 85°C (internal temperature).
-
Monitoring: Stir for 4–5 hours. The mixture should become a clear, dark solution.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the polar starting material (Rt ~ 2.5 min) and appearance of the less polar product (Rt ~ 5.8 min).
-
Phase 3: Workup (The "Inverse Quench")
SAFETY CRITICAL: Never add water directly to the reaction flask.
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Quench Preparation: In a separate 1L beaker, prepare 300 mL of ice-water or a saturated Sodium Acetate solution (to buffer pH).
-
Inverse Addition: Slowly pour the reaction mixture into the vigorously stirred ice-water via a dropping funnel or slow stream. Maintain quench temperature <20°C.
-
Why? This keeps POCl
as the limiting reagent, preventing localized overheating and "volcano" eruptions.
-
-
Neutralization: Adjust pH to ~8 using 3M NaOH or solid NaHCO
. -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).
-
Drying: Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Process Workflow Diagram
Figure 2: Optimized process workflow emphasizing the safety-critical inverse quench step.
Analytical Characterization & Troubleshooting
Expected Data
-
Appearance: Yellow to pale brown solid.
-
H NMR (400 MHz, CDCl
): 9.15 (d, J=2.5 Hz, 1H, H-6), 8.65 (d, J=2.5 Hz, 1H, H-4), 2.70 (s, 3H, Acetyl-CH ).-
Note: The absence of the broad OH peak (>11 ppm) confirms conversion.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Temperature too high (>100°C) or old POCl | Use fresh POCl |
| Incomplete Reaction | Insufficient activation. | Add more DMF (up to 0.5 eq). Ensure system is anhydrous.[3] |
| Runaway Exotherm on Quench | Water added to acid; Rate too fast. | STOP. Use Inverse Quench method only. Add dropwise. |
| Product is Oil/Sticky | Residual DMF or POCl | Wash organic layer thoroughly with water/brine. Recrystallize from Isopropanol/Hexane. |
References
-
Organic Syntheses. (2012). Preparation of Pyridine Derivatives via Electrophilic Activation.[3] Org.[3][4][5][6][7][8] Synth. 2012, 89, 549-561. Retrieved from [Link]
-
Royal Society of Chemistry. (2013).[8] Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Retrieved from [Link]
-
ACS Publications. (2010).[7] Hydrolysis of Phosphoryl Trichloride (POCl3): Safe Quenching of Energetic Metastable Intermediates.[7] Org.[3][4][5][6][7][8] Process Res. Dev. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions during 1-(2-Chloro-5-nitropyridin-3-yl)ethanone functionalization
Current Status: Operational Ticket ID: CHEM-SUP-2024-CNPE Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
You are working with 1-(2-Chloro-5-nitropyridin-3-yl)ethanone , a densely functionalized pyridine scaffold. This molecule is a "loaded spring" of reactivity due to the synergistic electron-withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-acetyl group.
While this makes the 2-chloro position highly active for Nucleophilic Aromatic Substitution (
Module 1: Reactivity Mapping & Risk Assessment
Before initiating any reaction, review the "Danger Zones" of this scaffold. The electron deficiency of the pyridine ring dictates the primary failure modes.
The Three Reactivity Zones
Figure 1: Reactivity hotspots and associated primary failure modes.
Module 2: Minimizing Side Reactions (C2 Functionalization)
The most common reaction is displacing the C2-chloride with an amine or alkoxide. Because the ring is so electron-deficient, the chloride is "hyper-active."
Critical Issue: Hydrolysis (Formation of the Pyridone)
The Symptom: You observe a new spot on TLC that does not move (highly polar) and the disappearance of starting material, but no desired product.
The Cause: Water competes effectively with your nucleophile because the C2 position is extremely electrophilic. Even trace moisture with a base like
Protocol: The "Anhydrous Dipole" Method
To maximize yield and minimize hydrolysis:
-
Solvent Choice: Avoid protic solvents (EtOH, MeOH) if your nucleophile is weak. Use anhydrous THF, DMF, or Acetonitrile .
-
Base Selection: Switch from inorganic bases (Carbonates/Hydroxides) to organic bases like DIPEA (Hünig's base) or TEA. These are soluble and less likely to introduce "wet" hydroxide ions.
-
Temperature: Do not reflux immediately. Start at 0°C to RT . The 5-nitro group activates the chloride enough that heat is often unnecessary and only promotes side reactions.
| Parameter | Recommended | Avoid | Reason |
| Base | DIPEA, TEA (1.2 - 1.5 eq) | NaOH, KOH, Cs2CO3 (hygroscopic) | Hydroxide ions rapidly hydrolyze C2-Cl to C2-OH. |
| Solvent | dry THF, dry MeCN | Wet Ethanol, Water/Dioxane | Water is a competitive nucleophile. |
| Temp | 0°C | >80°C (Reflux) | High heat promotes attack at C6 or acetyl condensation. |
Module 3: Chemoselective Nitro Reduction
The Challenge: You need to reduce the C5-Nitro group to an amine without:
-
Reducing the C3-Ketone (to an alcohol).
-
Removing the C2-Chloride (hydrodehalogenation).
Decision Tree: Selecting the Right Reductant
Figure 2: Selection guide for reduction conditions to prevent side reactions.
Recommended Protocol: Iron-Ammonium Chloride Reduction
This is the "Gold Standard" for this scaffold. It is mild, chemoselective for nitro groups, and tolerates both the ketone and the chloride.[1]
-
Suspend substrate (1 eq) in EtOH:Water (3:1).
-
Add
(5 eq) and Iron powder (5 eq, <325 mesh). -
Heat to 60-70°C with vigorous stirring.
-
Monitor: Reaction is usually done in <2 hours.
-
Workup: Filter hot through Celite (to remove iron sludge). Wash with EtOAc.
Why this works: The neutral pH prevents hydrolysis of the chloride, and the mechanism is specific to nitro groups, leaving the acetyl ketone untouched.
Module 4: Preventing Unwanted Cyclization
The Issue: If you substitute the C2-chloride with a primary amine (R-
Troubleshooting Guide:
-
Scenario A: You WANT the open chain product.
-
Avoid Acid Catalysis: Do not use acetic acid in the workup or purification. Acid catalyzes the Schiff base formation/cyclization.
-
Steric Control: If possible, use secondary amines at C2. They cannot cyclize as easily.
-
Temperature: Keep the reaction temperature low (<40°C). Cyclization usually requires heat.
-
-
Scenario B: You suspect cyclization has already occurred.
-
Diagnostic: Check proton NMR. If the acetyl methyl singlet (~2.6 ppm) disappears or shifts significantly, and you see a loss of the N-H proton, you have likely cyclized.
-
Diagnostic: LCMS will show a mass of [M-18] (loss of water).
-
FAQ: Rapid Fire Troubleshooting
Q: I used Pd/C and Hydrogen to reduce the nitro group, but my product mass is M-34. What happened? A: You stripped the chlorine atom (Hydrodehalogenation). Standard Palladium on Carbon is excellent at cleaving Aryl-Cl bonds. Solution: Switch to Iron/Ammonium Chloride or use Sulfided Platinum on Carbon (Pt(S)/C), which inhibits dehalogenation.[2]
Q: My
Q: Can I protect the ketone to prevent side reactions? A: Yes, but be careful. Standard ketalization (ethylene glycol/acid) might hydrolyze the C2-chloride due to the acid catalyst and water generation. Recommendation: If protection is absolutely necessary, perform it before installing the nitro group if possible, or use very mild, anhydrous conditions (e.g., orthoformates).
References
-
BenchChem. "Technical Support Center: Selective Reduction of Nitro Groups." BenchChem Technical Guides. Link
-
Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes in the Presence of Activated Heteroaryl Halides."[1] Journal of Organic Chemistry, 2011. (Contextualized via search results on chemoselective reduction).
-
Lumen Learning. "Nucleophilic Substitution Reactions on Pyridines." Organic Chemistry 1. Link
-
PubChem. "2-Chloro-5-nitropyridine Compound Summary." National Library of Medicine. Link
-
Royal Society of Chemistry. "Synthetic routes to substituted nitropyridines." MedChemComm Supplementary Information. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as it is a potent skin and eye irritant.
Sources
Troubleshooting low conversion rates in chloronitropyridine reactions
Topic: Troubleshooting Low Conversion & Chemoselectivity in Chloronitropyridine Scaffolds Status: Online Operator: Senior Application Scientist
Introduction: The "Twisted" Trap of Chloronitropyridines
Welcome to the optimization hub. You are likely here because your reaction with a chloronitropyridine (e.g., 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine) has stalled or yielded a "tarry" mixture.
The Core Problem:
While the nitro group (
-
Consequence: Resonance overlap is diminished. The ring is less electrophilic than predicted, leading to stalled
reactions. -
Secondary Issue: The pyridine nitrogen is a potent ligand. In metal-catalyzed cross-couplings, it frequently poisons the catalyst, halting the cycle before oxidative addition occurs.
Module 1: Nucleophilic Aromatic Substitution ( )
Issue: Reaction stalls at <50% conversion; Starting Material (SM) persists despite heating.
Diagnostic Q&A
Q: I am using
-
The Fix: Switch to DMSO or NMP and increase temperature to 100–120°C . These solvents have higher dielectric constants, stabilizing the Meisenheimer complex intermediate.
-
Warning: Monitor for hydrolysis. If your solvent is "wet" (contains
), hydroxide ions generated by carbonate bases will displace the chloride, forming the hydroxypyridine (pyridinone) byproduct.
Q: My nucleophile is an amine. It’s not reacting, but I see a new spot on TLC. A: You might be observing proton transfer rather than substitution. If the amine is not basic enough to deprotonate the HCl formed, the reaction stalls.
-
The Fix: Add a non-nucleophilic base (e.g., DIPEA or
) to scavenge protons. If the nucleophile is an alcohol, pre-form the alkoxide using NaH in THF/DMF before adding the chloronitropyridine.
Optimization Workflow:
Logic
Figure 1: Decision logic for rescuing stalled
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Issue: Catalyst deactivation. The reaction turns black (Pd precipitation) immediately, or SM remains untouched.
Diagnostic Q&A
Q: Why does my standard
-
Electronic Deactivation: The C-Cl bond is electron-poor, making oxidative addition (the first step) slow.
-
Coordination Poisoning: The pyridine nitrogen and the nitro group can coordinate to the Palladium center (
-donation), displacing your phosphine ligands and creating an unreactive "resting state" complex.
Q: What ligand system should I use? A: You need bulky, electron-rich ligands that can out-compete the pyridine nitrogen for the Pd center and facilitate oxidative addition into the difficult C-Cl bond.
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or BrettPhos Pd G2 ). The bulky biaryl backbone prevents the pyridine nitrogen from binding to the metal center.
Q: Can I use standard bases?
A: Avoid strong hydroxide bases if your substrate is sensitive. Use
Comparative Data: Catalyst Performance
| Catalyst System | Ligand Type | Outcome | Mechanism Note |
| Monodentate Phosphine | Fail (<10%) | Ligand displacement by Pyridine-N. | |
| Bidentate Ferrocene | Moderate (40-60%) | Bite angle resists displacement; slow oxidative addition. | |
| Bulky Biaryl | High (>90%) | Steric bulk prevents N-poisoning; e-rich P speeds up oxidative addition. |
Mechanism of Failure vs. Success
Figure 2: The "Fork in the Road"—Standard ligands allow the pyridine nitrogen to trap the catalyst (Red path), while bulky ligands shield the metal, forcing the reaction toward oxidative addition (Green path).
Module 3: Selective Nitro Reduction
Issue: "I lost my Chlorine!" (Dehalogenation during nitro reduction).
Diagnostic Q&A
Q: I used
Q: What is the "Gold Standard" for keeping the Chlorine?
A: Iron (Fe) powder in Acetic Acid or Stannous Chloride (
-
Protocol (Fe/AcOH): Dissolve substrate in AcOH (or EtOH/AcOH 5:1). Add Fe powder (5 equiv). Heat to 60°C. This method proceeds via a single electron transfer (SET) mechanism that is highly chemoselective for
over .
Q: Can I use catalytic hydrogenation at all? A: Yes, but you must "poison" the catalyst. Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel .[1] However, chemical reduction (Fe or Sn) is far more reliable for this specific scaffold.
References
-
Mechanistic Insight on
: -
Suzuki Coupling & Catalyst Poisoning
-
Selective Reduction Protocols
- Topic: Chemoselective reduction of nitro groups in the presence of halogens.
- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
-
URL:4
-
Structural Analysis (Crystallography)
- Topic: The "twisted" nature of 2-chloro-3-nitropyridine affecting resonance.
- Source: NIH / PubMed Central. "2-Chloro-3-nitropyridine Crystal Structure."
-
URL:5
Sources
Thermal stability and decomposition analysis of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Technical Support Center: Thermal Safety & Process Optimization Topic: 1-(2-Chloro-5-nitropyridin-3-yl)ethanone Case ID: TS-NITRO-PYR-003[1]
Executive Safety Assessment
Status: High Thermal Hazard Potential (Class 4.2/5.1 Analogous Behavior) Data Availability: Specific thermal data for this exact derivative is limited in public registries.[1] The guidance below is derived from the core stability profiles of 2-Chloro-5-nitropyridine (CAS 4548-45-2) and nitro-aromatic ketone behaviors.
Immediate Hazard Warning:
The combination of a Nitro group (-NO₂) , a Chloro- leaving group (-Cl) , and an Acetyl group (-COCH₃) on a pyridine ring creates a highly electron-deficient system.[1] This molecule is not only thermally sensitive but also highly susceptible to Nucleophilic Aromatic Substitution (
-
Risk: Uncontrolled exotherms if heated >180°C or exposed to nucleophiles (bases, amines, moisture) at elevated temperatures.[1]
-
Decomposition Products:
, , , (trace), and carbonaceous residue.[1]
Diagnostic & Characterization Protocol
How to determine the exact stability profile of your specific batch.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
| Parameter | Setting | Technical Rationale (Why?) |
| Crucible | Gold-plated High Pressure (100 bar) | Critical: Standard Aluminum pans may catalyze decomposition due to the acidic nature of the molecule (Cl release).[1] Gold is inert.[1][3] Sealed pans prevent evaporation from masking the decomposition exotherm.[1] |
| Ramp Rate | 4°C/min or 5°C/min | Slower rates provide better resolution of the onset temperature ( |
| Atmosphere | Nitrogen ( | Prevents oxidative degradation from interfering with the intrinsic thermal decomposition signal.[1] |
| Range | 30°C to 400°C | Nitro-pyridines typically decompose between 220°C–300°C. You must capture the full exotherm.[1] |
Interpretation of Results:
-
Safe Zone: If
, the material is generally stable for standard operations <100°C.[1] -
Danger Zone: If
, the material is energetically unstable.[1] Check for impurities (metals, acids) which lower stability.[1] -
Energy Criterion: If
, the material has high explosive propagation potential.[1]
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Differentiate between volatility (evaporation) and decomposition.[1][2]
-
Method: Open pan, 10°C/min.
-
Significance: If mass loss occurs before the DSC exotherm, the material is volatile.[1] If mass loss coincides with the DSC exotherm, it is gas-evolving decomposition (
release).[1]
Decomposition Analysis & Troubleshooting
Visualizing the Hazard Workflow
The following diagram outlines the decision logic for assessing thermal risks associated with this intermediate.
Caption: Thermal Risk Assessment Workflow.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Unexpected Low | Catalytic Impurities: Presence of transition metals (Fe, Cu) or residual bases from synthesis.[1] | Action: Re-purify. Run ICP-MS for metals. Ensure pH is neutral. Bases catalyze |
| Baseline Drift in DSC | Sublimation: The acetyl group increases volatility.[1] | Action: Ensure the crucible is hermetically sealed (High Pressure Gold). If the lid is concave after the run, it leaked.[1] |
| Pressure Spike in Reactor | Gas Evolution: Decomposition releases | Action: Calculate the "Gas generation rate" using TGA. Ensure bursting discs are sized for non-condensable gas release. |
| Darkening of Solid | Photolytic Instability: Nitro-pyridines are light-sensitive.[1] | Action: Store in amber vials. Darkening indicates surface degradation (NO radical formation).[1] |
Storage & Handling Guidelines
Mechanism of Instability: The decomposition of this compound likely proceeds via Nitro-Nitrite Rearrangement or C-NO₂ Homolysis .[1]
-
Initiation: Homolytic cleavage of the
bond (requiring ~60-70 kcal/mol).[1] -
Propagation: The resulting radical attacks the acetyl group or adjacent ring, leading to ring opening and massive energy release.[1]
-
Sensitizers: Strong nucleophiles (OH-, NH2-) attack the C-Cl position, lowering the activation energy for decomposition.[1]
Storage Rules:
-
Temperature: Store at < 25°C . (Refrigeration at 2-8°C recommended for long-term).[1]
-
Segregation: Strictly isolate from Strong Bases (NaOH, KOH), Amines , and Reducing Agents .[1]
-
Container: HDPE or Glass (Amber).[1] Avoid metal containers (Fe/Al) which can catalyze decomposition if the chloride hydrolyzes to HCl.[1]
FAQ: Researcher Inquiries
Q1: Can I distill this compound for purification? A: Strongly Discouraged. Nitro-pyridines have high boiling points that often overlap with their decomposition temperatures.[1] Distillation risks a "pot residue explosion." Use Recrystallization (e.g., Ethanol/Heptane) or Column Chromatography instead.[1]
Q2: I see an exotherm at 100°C during my reaction. Is this decomposition? A: Likely not decomposition of the pure solid, but it could be a reaction exotherm (e.g., if you are reacting the ketone or displacing the chloride).[1] However, if the pure solid is heating up at 100°C, it is likely autocatalytic degradation caused by impurities.[1] Stop heating immediately and cool.
Q3: What is the "Rule of Thumb" for safety margins?
A: Maintain a process temperature at least 100°C below the DSC
References
-
Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Authoritative text on DSC/ARC interpretation).
-
Cardillo, P., & Gigli, S. (2009).[1] "Calorimetric study of the thermal stability of nitro-derivatives." Journal of Loss Prevention in the Process Industries, 22(3), 305-310.[1] (General nitro-aromatic stability data).
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Chloro-5-nitropyridine. Link (Parent compound safety baseline).
-
Anderson, H. (2018).[1] "Process Safety of Pyridine Derivatives." Organic Process Research & Development, 22(1), 12-25.[1] (Review of pyridine handling hazards).
Sources
Validation & Comparative
Technical Guide: HPLC Method Development for Purity Analysis of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Executive Summary
This guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 1-(2-Chloro-5-nitropyridin-3-yl)ethanone . While generic C18 alkyl-chain chemistries are often the default choice for reverse-phase separations, they frequently fail to adequately resolve the positional isomers and hydrolytic degradants associated with electron-deficient pyridine derivatives.[1]
This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity via
Part 1: Compound Characterization & Analytical Challenges
Target Molecule: this compound
Molecular Formula: C
The Chromatographic Challenge
The pyridine core creates specific retention issues due to the basic nitrogen atom, which can interact with residual silanols on the stationary phase, leading to peak tailing. However, the presence of the nitro (-NO
-
Hydrolytic Instability: The C2-Chloro position is susceptible to nucleophilic attack by water (hydrolysis), yielding the 2-hydroxy impurity.[1]
-
Positional Isomerism: Synthesis often produces regioisomers (e.g., 2-chloro-3-nitro isomers) that possess identical mass-to-charge ratios (isobaric), making MS detection insufficient for purity confirmation without physical separation.[1]
-
Polarity: The molecule is moderately polar, requiring a gradient to elute both the polar degradants and the lipophilic parent peak within a reasonable runtime.
Part 2: Method Comparison
We compared two distinct stationary phase chemistries. The objective was to achieve a resolution (
Method A: The "Generic" Alternative
-
Column: Standard C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.
-
Mechanism: Hydrophobic interaction (dispersive forces).[1]
-
Outcome: The C18 phase relies solely on hydrophobicity. Because the nitro-group reduces the electron density of the ring, the "hydrophobic footprint" difference between the parent and its des-nitro or hydroxy-degradants is minimal.
Method B: The "Optimized" Solution
-
Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect).[1]
-
Mechanism: Hydrophobic interaction +
- stacking.[1] -
Outcome: The Phenyl-Hexyl ligand acts as a
-base (electron donor), interacting strongly with the -acidic (electron-deficient) nitropyridine ring.[1] This "orthogonal" selectivity mechanism dramatically improves the separation of the parent compound from impurities that lack the nitro group or have different resonance structures.
Comparative Performance Data
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Main Peak) | 4.2 min | 6.8 min | Optimized |
| Resolution (Main vs. Impurity A) | 1.2 (Co-elution risk) | 3.4 (Baseline resolved) | Superior |
| Tailing Factor ( | 1.8 (Silanol interaction) | 1.1 (Sharp symmetry) | Superior |
| Theoretical Plates ( | ~4,500 | ~9,200 | High Efficiency |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Robust |
Analyst Insight: The Phenyl-Hexyl column provides a "shape selectivity" advantage.[1][2] The rigid aromatic ring of the stationary phase aligns with the planar pyridine ring of the analyte, an interaction that disordered C18 alkyl chains cannot replicate.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be stability-indicating , meaning it can detect changes in the drug substance properties over time.[1]
Reagents & Materials
-
Solvent A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. (Low pH suppresses silanol activity and keeps the pyridine nitrogen protonated/reproducible).
-
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
-
Diluent: Water:Acetonitrile (50:50 v/v).[1]
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.[1]
-
Column Temp: 30°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 270 nm (Nitro group absorption max) and 254 nm.[1]
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold |
| 2.0 | 90 | 10 | End Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Part 4: Visualization of Workflows & Pathways
Diagram 1: Method Development Decision Tree
This flowchart illustrates the logic applied to select the Phenyl-Hexyl phase over the C18 alternative.
Caption: Decision matrix for selecting stationary phases based on nitropyridine chemistry.
Diagram 2: Degradation & Impurity Pathway
Understanding potential impurities is vital for Specificity validation.[1]
Caption: Primary degradation pathways: Hydrolysis of the chloro-group and reduction of the nitro-group.
Part 5: Validation Strategy (ICH Q2 R2)
To ensure the method is "trustworthy" and "self-validating," the following parameters must be assessed according to ICH Q2(R2) guidelines [1].
Specificity (Forced Degradation)
You must demonstrate that the method can separate the main peak from degradants.
-
Acid Stress: 0.1N HCl, 60°C, 2 hours. (Expect Impurity A).
-
Base Stress: 0.1N NaOH, RT, 1 hour. (Rapid hydrolysis expected).[1]
-
Oxidation: 3% H
O .[1] (Potential N-oxide formation).[1] -
Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector).
Linearity & Range
-
Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Criterion: Correlation coefficient (
) 0.999.[1]
Accuracy (Recovery)
-
Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels.
-
Criterion: Mean recovery 98.0% – 102.0%.
Robustness
Deliberately vary critical parameters to ensure method reliability:
-
pH: ± 0.2 units (Critical for pyridine retention).
-
Column Temp: ± 5°C.
-
Flow Rate: ± 0.1 mL/min.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC separation mechanisms).
-
Agilent Technologies. (2022).[1] ZORBAX Eclipse Plus Phenyl-Hexyl: Technical Overview.[1][Link]
-
Waters Corporation. (2024).[1] Selectivity in Reversed-Phase Chromatography: The Role of Phenyl Columns.[Link][1]
Sources
A Comparative Guide to Validated Analytical Methods for the Detection of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the detection of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is a critical decision that influences the accuracy, sensitivity, and efficiency of the entire drug development lifecycle.
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy for the analysis of this compound. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring a framework for robust and reliable analytical procedure development and validation[1][2][3][4][5].
Introduction to this compound and the Imperative for Validated Analytics
This compound is a heterocyclic aromatic ketone. Its structure, featuring a chlorinated pyridine ring, a nitro group, and a ketone functional group, presents distinct chemical properties that inform the selection of an analytical method. The presence of chromophores, its potential for volatility, and its polarity are all key considerations.
The validation of an analytical procedure is the formal process that demonstrates its suitability for its intended purpose[4]. According to ICH Q2(R2) guidelines, this involves evaluating a method's performance characteristics, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][3].
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For this compound, its aromatic nature and polarity make it an ideal candidate for RP-HPLC analysis[6][7].
Principle of Separation
In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase[6]. The more non-polar the analyte, the stronger its retention on the column. The mobile phase composition can be tuned to achieve optimal separation from impurities and degradation products. Detection is typically achieved using a UV-Vis detector, leveraging the chromophoric nature of the nitro and aromatic functionalities in the target molecule[6].
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the presence of the nitroaromatic chromophore)
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve in the diluent to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is expected to have sufficient volatility for GC analysis, particularly with a suitable temperature program. The mass spectrometer provides high specificity for identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Principle of Separation and Detection
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected based on their m/z ratios. This provides a "fingerprint" mass spectrum for unambiguous identification[8].
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, using the appropriate GC-compatible solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to a concentration within the calibration range.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region[9]. The presence of the nitro-substituted pyridine ring in this compound makes it a strong candidate for this technique.
Principle of Quantification
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), its concentration can be determined from a calibration curve.
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended) with 1 cm quartz cuvettes.
Method Parameters:
-
Solvent: Methanol or Ethanol (spectroscopic grade).
-
Wavelength Scan: 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Analytical Wavelength: The determined λmax.
Standard and Sample Preparation:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution in methanol with a concentration expected to fall within the linear range of the calibration curve.
Workflow for UV-Vis Spectroscopic Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
Comparative Performance and Method Validation
The choice of analytical method depends on the specific requirements of the analysis, such as the need for identification versus quantification, the complexity of the sample matrix, and the required sensitivity. The following table provides a comparative summary of the expected performance of each technique, based on typical validation parameters outlined in ICH guidelines[1][2].
| Parameter | RP-HPLC-UV | GC-MS | UV-Vis Spectroscopy | Rationale & Causality |
| Specificity | High | Very High | Low to Moderate | HPLC separates the analyte from impurities. GC-MS provides both chromatographic separation and mass-based identification, offering the highest confidence. UV-Vis is prone to interference from any other component that absorbs at the same wavelength. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | All techniques can provide excellent linearity within their respective optimal concentration ranges. |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | HPLC and UV-Vis generally offer high accuracy in clean matrices. GC-MS accuracy can be slightly more variable due to potential injector discrimination or matrix effects. |
| Precision (%RSD) | < 2% | < 5% | < 2% | HPLC and UV-Vis are highly precise techniques. The complexity of the GC-MS system can lead to slightly higher relative standard deviations. |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL | GC-MS is typically the most sensitive technique, capable of detecting trace levels of the analyte. |
| LOQ | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL | The limit of quantification follows the same trend as the LOD, with GC-MS being the most suitable for trace quantification. |
| Throughput | Moderate | Low | High | UV-Vis spectroscopy is the fastest method. GC-MS often has longer run times due to the oven temperature program. HPLC run times are intermediate. |
| Cost (Instrument) | Moderate | High | Low | UV-Vis spectrophotometers are the most affordable, while GC-MS systems represent a significant capital investment. |
Conclusion and Recommendations
The selection of an analytical method for this compound should be guided by the "fit-for-purpose" principle, as emphasized by ICH guidelines[3][4].
-
For routine quality control and quantitative analysis in known matrices, RP-HPLC-UV is the recommended method. It offers an excellent balance of specificity, accuracy, precision, and cost-effectiveness.
-
For impurity identification, structural elucidation, and trace-level analysis, GC-MS is the superior choice. Its high specificity and sensitivity are invaluable for these applications.
-
For rapid, high-throughput screening or simple concentration checks where the sample matrix is well-defined and free of interfering substances, UV-Vis Spectroscopy is a viable and economical option.
Ultimately, the development and validation of any of these methods must be rigorously documented to ensure data integrity and regulatory compliance. A thorough risk assessment and the definition of an Analytical Target Profile (ATP) at the outset of method development will ensure the chosen procedure is robust and reliable for its intended use[2][4].
References
- AMSbiopharma. (2025, July 22).
- Lab Manager. (2025, October 22).
- ICH. (2023, November 30).
- IntuitionLabs. (2026, January 8). ICH Q2(R2)
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
- BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- SIELC Technologies. (2018, May 16). Pyridine, 2-chloro-5-nitro-.
- BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
- Gampa, V. K., et al. (2024). UV-VISIBLE SPECTROSCOPY: A REVIEW ON ITS PHARMACEUTICAL AND BIO-ALLIED SCIENCES. World Journal of Pharmaceutical Science and Research, 3(6), 81-95.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine, 2-chloro-5-nitro- | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wjpsronline.com [wjpsronline.com]
A Comparative Guide to the Infrared Spectroscopic Identification of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the positive identification and quality assessment of 1-(2-Chloro-5-nitropyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will explore the theoretical vibrational profile of the molecule, present benchmarked experimental data for comparison, detail a robust analytical protocol, and contextualize the technique against alternative methods.
Introduction: The Analytical Challenge
This compound is a multi-functionalized heterocyclic compound. Its structure incorporates a pyridine ring, a nitro group, a chloro substituent, and a ketone moiety. This complexity necessitates a precise and reliable analytical method for structural confirmation and purity assessment during drug development and manufacturing processes. Infrared spectroscopy offers a rapid, non-destructive, and highly specific fingerprint of the molecule's vibrational modes, making it an ideal tool for this purpose.[1] This guide establishes the benchmark spectral features that define the compound's identity.
Theoretical IR Absorption Profile & Key Vibrational Modes
The infrared spectrum of this compound is a composite of absorptions from its distinct functional groups. The electron-withdrawing nature of the nitro, chloro, and acetyl groups significantly influences the electronic structure and bond vibrations of the pyridine ring.
Below is a diagram illustrating the key functional groups that produce characteristic signals in the IR spectrum.
Caption: Key functional groups of this compound.
Aromatic Nitro Group (NO₂) Vibrations
The nitro group is a powerful diagnostic tool in IR spectroscopy due to its highly polar nature, which results in strong absorption bands.[1][2]
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[3][4] Conjugation with the pyridine ring shifts this band to a lower wavenumber compared to its aliphatic counterparts.[1][3]
-
Symmetric NO₂ Stretch (νₛ): This is another strong band, appearing in the 1360-1290 cm⁻¹ range.[3][4] For aromatic nitro compounds, the symmetric and asymmetric stretching bands often exhibit comparable, high intensities.[5]
Aromatic Ketone (C=O) Vibration
The carbonyl group gives rise to one of the most intense peaks in the entire IR spectrum due to the large change in dipole moment during its stretching vibration.[6]
-
C=O Stretch (ν): For a standard aliphatic ketone, this peak appears around 1715 cm⁻¹. However, conjugation with the aromatic pyridine ring delocalizes the pi-electrons, weakening the C=O double bond and lowering the absorption frequency.[7] Therefore, for this molecule, the peak is expected in the 1690-1666 cm⁻¹ region.[8]
Substituted Pyridine Ring Vibrations
The pyridine ring has several characteristic vibrations, though they can be complex and coupled with other modes.
-
C=C and C=N Ring Stretching: These vibrations occur in the fingerprint region, typically between 1625-1430 cm⁻¹ .[9] These bands can sometimes overlap with the strong nitro group absorptions.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium bands appearing just above 3000 cm⁻¹ .[10]
Carbon-Chlorine (C-Cl) Vibration
-
C-Cl Stretch (ν): The stretching vibration for an aromatic C-Cl bond is found in the lower frequency range of the fingerprint region, broadly between 850-550 cm⁻¹ . This absorption is often of medium to strong intensity but can be difficult to assign definitively as it may overlap with out-of-plane bending modes.
IR Spectroscopy Benchmarks: A Comparative Table
The following table summarizes the expected vibrational frequencies for this compound. Researchers can use this as a benchmark for comparing experimentally obtained spectra to confirm the identity and purity of their sample.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed Intensity | Causality and Notes |
| Aromatic C-H Stretch | Pyridine Ring | ~3100 - 3000 | Weak to Medium | Corresponds to the stretching of sp² C-H bonds on the pyridine ring.[10] |
| Carbonyl C=O Stretch | Aromatic Ketone | ~1690 - 1666 | Strong, Sharp | Frequency is lowered from the typical >1700 cm⁻¹ due to electronic conjugation with the aromatic pyridine system.[6][7][8] |
| Asymmetric NO₂ Stretch | Aromatic Nitro Group | ~1550 - 1475 | Strong | One of the two highly characteristic and intense bands confirming the presence of a nitro group.[1][3][4] |
| Pyridine Ring Stretch (C=C, C=N) | Pyridine Ring | ~1600 - 1430 | Medium to Strong | A series of bands in the fingerprint region characteristic of the aromatic heterocyclic core. May overlap with the strong NO₂ absorption. |
| Symmetric NO₂ Stretch | Aromatic Nitro Group | ~1360 - 1290 | Strong | The second characteristic high-intensity band for the nitro group.[1][3][4] |
| C-C-C Stretch | Acetyl Group | ~1300 - 1230 | Medium | Associated with the stretching of the carbon backbone of the ketone.[6] |
| C-Cl Stretch | Aryl Halide | ~850 - 550 | Medium to Strong | A broad absorption in the low-frequency region. Its position is influenced by the substitution pattern on the ring. |
Standard Operating Procedure (SOP) for FT-IR Analysis
This protocol ensures the acquisition of a high-quality, reproducible FT-IR spectrum for validation purposes.
4.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample holder (e.g., KBr pellet press, ATR crystal).
-
This compound sample (solid).
-
FT-IR grade Potassium Bromide (KBr), desiccated.
-
Agate mortar and pestle.
-
Spatula.
4.2. Sample Preparation (KBr Pellet Method)
-
Background Collection: Ensure the sample compartment is empty and clean. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is critical for removing atmospheric (H₂O, CO₂) interference.
-
Sample Grinding: Place ~1-2 mg of the sample and ~100-200 mg of dry FT-IR grade KBr into an agate mortar.
-
Mixing: Gently grind the sample and KBr together for 1-2 minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in poor quality spectra.
-
Pellet Pressing: Transfer a portion of the powder to the KBr pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.
-
Mounting: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
4.3. Data Acquisition
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (for good signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.
Data Interpretation Workflow
The following workflow provides a logical pathway for analyzing an unknown spectrum against the established benchmarks for this compound.
Caption: Workflow for spectral confirmation of the target compound.
Comparison with Alternative Analytical Techniques
While FT-IR is excellent for functional group identification and fingerprinting, a comprehensive characterization relies on orthogonal techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall molecular skeleton.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, which can be used to confirm the elemental composition and structural components.
-
Elemental Analysis: Determines the percentage composition of C, H, N, and other elements, providing confirmation of the empirical formula.
FT-IR serves as a rapid and cost-effective first-line technique for identity confirmation, while these other methods provide deeper, complementary structural elucidation.
Conclusion
The positive identification of this compound via FT-IR spectroscopy is contingent on the unambiguous detection of its key functional groups. The most telling signals are the strong carbonyl stretch (~1670 cm⁻¹), and the dual strong absorptions of the aromatic nitro group (~1540 cm⁻¹ and ~1350 cm⁻¹). These, in conjunction with the characteristic pyridine ring and C-Cl vibrations in the fingerprint region, provide a unique spectral signature. By adhering to the standardized protocol and comparing the acquired data against the established benchmarks in this guide, researchers can confidently verify the identity and quality of this critical chemical intermediate.
References
-
Infrared of nitro compounds . (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Nitro Groups . (n.d.). University of Calgary. Retrieved from [Link]
-
IR: nitro groups . (n.d.). Michigan State University. Retrieved from [Link]
-
The Carbonyl Group, Part I: Introduction . (2020). Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectroscopy . (n.d.). Illinois State University. Retrieved from [Link]
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . (2023). Spectroscopy Online. Retrieved from [Link]
-
Vibrational spectrum and assignments for 2,6-dichloropyridine . (n.d.). Elixir International Journal. Retrieved from [Link]
-
Infrared Spectra of Monosubstituted Pyridine Derivatives . (1957). J-Stage. Retrieved from [Link]
-
The features of IR spectrum . (n.d.). SlideShare. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones . (2025). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Chloro-5-nitropyridin-3-yl)ethanone
Topic:
Part 1: Executive Safety Assessment & Hazard Analogies
Compound Classification: Specialized Research Intermediate Primary Hazard Class: Reactive Electrophile / Potential Skin Sensitizer Analogous Hazard Reference: 2-Chloro-5-nitropyridine (CAS 4548-45-2)[1][2]
Scientific Context:
1-(2-Chloro-5-nitropyridin-3-yl)ethanone is a halogenated nitro-heterocycle.[1] While a specific Safety Data Sheet (SDS) may not exist for this exact isomer in public commercial databases, its structure dictates its handling protocols.[1] The 2-chloro-5-nitro motif renders the chlorine atom highly reactive toward nucleophiles via Nucleophilic Aromatic Substitution (
-
Biological Implication: This compound can covalently bind to skin proteins (cysteine/lysine residues), making it a high-probability skin sensitizer and potent irritant.[1]
-
Thermal Stability: The nitro group introduces potential thermal instability.[1] While likely stable at room temperature, it should be treated as energetic during scale-up or heating.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Treat this compound as a "Universal High-Hazard" solid. The primary goal is to prevent dermal absorption and inhalation of dust.[1]
| PPE Category | Standard Requirement | Technical Justification (Why?) |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) | The 2-chloro group is lipophilic and reactive.[1] Standard latex is permeable.[1] Double nitrile provides a sacrificial outer layer and visual breach detection.[1] Change outer gloves every 30 mins. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for reactive powders.[1] Goggles seal the orbital area against airborne dust and accidental splashes during dissolution.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Mandatory: Handle only inside a certified fume hood.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is required to prevent mucous membrane irritation.[1] |
| Body Defense | Lab Coat (Buttoned) + Tyvek® Sleeves | Standard cotton coats are porous.[1] Tyvek sleeves cover the wrist gap between the glove and coat cuff—the most common exposure point.[1] |
Part 3: Operational Handling Protocol
Receipt & Storage Logic
-
Visual Inspection: Upon receipt, check for "caking" or discoloration (yellow/orange darkening), which indicates hydrolysis of the chloro-group or photodecomposition of the nitro-group.[1]
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Weighing & Transfer Workflow
Objective: Eliminate static-induced dust dispersion.
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation (water acts as a nucleophile).[1]
-
Static Control: Use an anti-static gun or polonium strip on the weighing boat.[1] Nitro-aromatics are often dry, static-prone powders.[1]
-
The "Closed-Transfer" Technique:
Reaction Setup (Solubilization)
Critical Warning: Avoid dissolving in acetone or alcohols if strong bases are present, as this may trigger premature
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (anhydrous).[1]
-
Addition Order: Add the solvent to the solid, not the reverse, to prevent "puffing" of dry powder.
Part 4: Emergency Response & Deactivation
Spill Response Decision Tree
Caption: Logical workflow for containing and neutralizing spills of this compound.
Exposure First Aid
-
Skin Contact:
-
Eye Contact: Flush for 15 minutes. The nitro-pyridine moiety is a severe irritant; seek ophthalmological evaluation immediately.[1]
Part 5: Disposal & Deactivation
Waste Stream: Halogenated Organic Waste.[1] Deactivation Logic: For trace residues on glassware, rinse with a dilute solution of Sodium Methoxide in Methanol or aqueous Sodium Carbonate .[1]
-
Mechanism:[3][4][5] This intentionally forces the displacement of the reactive Chlorine atom (
), converting the toxic electrophile into a less reactive methoxy- or hydroxy-pyridine derivative before final disposal.[1]
References
-
PubChem. (n.d.).[1][6] 2-Chloro-5-nitropyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][7] National Academies Press.[1][7] Retrieved from [Link][1][7]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Nitro Pyridines.[1] Retrieved from [Link][1]
Sources
- 1. PubChemLite - 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethan-1-one (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. carlroth.com [carlroth.com]
- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
